(1-Phenylbutyl)amine hydrochloride
Description
BenchChem offers high-quality (1-Phenylbutyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenylbutyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJBKBDJRRHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-19-7 | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-Phenylbutyl)amine hydrochloride CAS number and physical properties
An In-depth Technical Guide to (1-Phenylbutyl)amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
(1-Phenylbutyl)amine hydrochloride is a primary amine salt of significant interest within the fields of synthetic organic chemistry and pharmaceutical development. As a chiral compound, it serves as a valuable building block and resolving agent in the synthesis of more complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, designed for researchers and drug development professionals.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is critical for any chemical standard. (1-Phenylbutyl)amine hydrochloride is the salt formed from the neutralization of the free base, (1-Phenylbutyl)amine, with hydrochloric acid. While data for the specific hydrochloride salt can be sparse, properties are often inferred from the free base or related structures.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (1-Phenylbutyl)amine hydrochloride | |
| Synonym(s) | α-Propyl-benzenemethanamine hydrochloride | N/A |
| CAS Number | Not explicitly defined for the racemic hydrochloride. Related compounds include: (R)-1-Phenylbutylamine: 6150-01-2, (S)-1-Phenylbutylamine: 3789-60-4 | [2][3] |
| MDL Number | MFCD11041010 | |
| Molecular Formula | C₁₀H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | |
| Appearance | Solid | |
| Boiling Point (Free Base) | 220°C | [2] |
| Solubility (General for amine hydrochlorides) | Soluble in water, methanol.[4][5] | N/A |
| InChI Key | SRLJBKBDJRRHGL-UHFFFAOYSA-N |
Note: Some physical properties, such as boiling point, are reported for the free base and are expected to differ significantly for the hydrochloride salt.
Section 2: Synthesis Methodology: Reductive Amination
A robust and common method for synthesizing primary amines like (1-Phenylbutyl)amine is the reductive amination of the corresponding ketone, in this case, 1-phenyl-1-butanone. This pathway involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired amine. The final step involves salt formation using hydrochloric acid.
Causality in Experimental Design: The choice of sodium borohydride as the reducing agent is strategic; it is effective for reducing the imine C=N bond while being less reactive towards the starting ketone under controlled conditions, thus maximizing the yield of the desired amine.[6] The final acidification not only converts the amine to its more stable and handleable hydrochloride salt but also facilitates purification by separating it from non-basic impurities.
Experimental Protocol: Synthesis
-
Imine Formation: Dissolve 1-phenyl-1-butanone (1.0 eq.) in methanol within a round-bottom flask equipped with a magnetic stirrer. Add a 7M solution of ammonia in methanol (5.0 eq.). Seal the flask and stir the mixture at room temperature for 12-24 hours to facilitate the formation of the N-(1-phenylbutylidene)iminium intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.[6] Acidify the remaining aqueous residue with 1M HCl (aq) to a pH of ~2. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-polar impurities.
-
Isolation of Free Base: Basify the aqueous layer to a pH of >12 with 4M NaOH (aq). Extract the liberated (1-Phenylbutyl)amine into diethyl ether (3 x 50 mL).[6]
-
Salt Formation: Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate. Filter the drying agent. Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.[7]
-
Purification: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (1-Phenylbutyl)amine hydrochloride.
Visualization: Synthesis Workflow
Caption: Reductive amination pathway for (1-Phenylbutyl)amine hydrochloride.
Section 3: Analytical Characterization
Confirming the identity and purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of such compounds. Due to the lack of a strong chromophore in simple amines, pre-column derivatization is often necessary to enhance UV absorbance and achieve high sensitivity.[8]
Causality in Analytical Protocol: Derivatization with an agent like Phenyl isothiocyanate (PITC) introduces a phenylthiocarbamoyl group, which has strong UV absorbance, making the derivative easily detectable by standard HPLC-UV systems.[8] The use of a reversed-phase C18 column is ideal for separating the relatively non-polar derivatized amine from polar impurities.[8]
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of (1-Phenylbutyl)amine hydrochloride standard (1 mg/mL) in methanol. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in methanol to achieve a concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 50 µL of a Phenyl isothiocyanate (PITC) solution (5% in acetonitrile). Vortex the mixture and allow it to react at room temperature for 20 minutes. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[8]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 6.5) and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Calculate the purity of the synthesized product by comparing the peak area to the calibration curve generated from the standards.
Visualization: Analytical Workflow
Caption: Workflow for purity analysis via derivatization-HPLC.
Section 4: Safety, Handling, and Storage
(1-Phenylbutyl)amine and its salts are classified as hazardous materials and require careful handling. The GHS classifications for the free base, which should be considered relevant for the salt, include acute toxicity and skin corrosion.[3][9]
-
Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10]
Section 5: Applications in Research and Development
The primary utility of (1-Phenylbutyl)amine lies in its application as a chiral building block in asymmetric synthesis. As it contains a stereocenter, the separated enantiomers ((R)- and (S)-1-Phenylbutylamine) are valuable as:
-
Chiral Resolving Agents: Used to separate racemic mixtures of chiral acids. The amine forms diastereomeric salts with the acid, which often have different solubilities, allowing for separation by crystallization.[1]
-
Chiral Auxiliaries and Synthons: Incorporated into a larger molecule to direct the stereochemical outcome of a subsequent reaction, and then later removed.
-
Precursors for Active Pharmaceutical Ingredients (APIs): The phenylamine motif is present in numerous pharmacologically active compounds. (1-Phenylbutyl)amine serves as a key starting material for the synthesis of complex drug candidates.
References
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- (1-Phenylbutyl)amine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
- Amine hydrochloride | Sigma-Aldrich. (n.d.).
- (1-Phenylbutyl)amine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).
- (R)-1-Phenylbutylamine | 6150-01-2 - ChemicalBook. (n.d.).
- SAFETY DATA SHEET. (2015, October 06).
- (1,3-dimethyl-3-phenylbutyl)amine hydrochloride | CAS# 21705-33-9 | MFCD18483510 | BB-4033613 - Hit2Lead. (n.d.).
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An In-depth Technical Guide to 1-Phenylbutan-1-amine Hydrochloride: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylbutan-1-amine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, synthesis, and analytical characterization of 1-phenylbutan-1-amine hydrochloride. Emphasis is placed on a detailed, field-proven protocol for its synthesis via reductive amination and subsequent salt formation. Furthermore, its application as a key intermediate in the synthesis of the deubiquitinase inhibitor WP1130 is discussed, highlighting the importance of its structural motifs in biological activity.
Chemical Identity and Physicochemical Properties
1-Phenylbutan-1-amine hydrochloride is the salt formed from the reaction of 1-phenylbutan-1-amine with hydrochloric acid. The presence of a chiral carbon atom at the first position of the butyl chain results in the existence of two enantiomers, (S)-1-phenylbutan-1-amine hydrochloride and (R)-1-phenylbutan-1-amine hydrochloride.
Chemical Structure and Molecular Weight
The chemical structure of 1-phenylbutan-1-amine hydrochloride is characterized by a phenyl ring and a butyl chain attached to the same carbon, which also bears an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Chemical and Physical Properties of 1-Phenylbutan-1-amine Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₆ClN | [1] |
| Molecular Weight | 185.7 g/mol | [1] |
| Synonyms | (1S)-1-phenyl-1-butanamine hydrochloride (for the S-enantiomer) | [1] |
| CAS Number | 1342311-77-6 (for the S-enantiomer) | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not readily available in searched sources | |
| Solubility | Amine hydrochlorides are generally soluble in water and less soluble in non-polar organic solvents.[2][3][4] | General knowledge |
Spectroscopic Characterization
The structural elucidation of 1-phenylbutan-1-amine hydrochloride is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl and amino groups, the methylene protons of the butyl chain, and the methyl protons. The ammonium protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the carbons of the alkyl chain.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of an amine hydrochloride salt is characterized by the presence of broad absorption bands in the range of 2400-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.[5] Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the phenyl ring.[5]
-
Synthesis of 1-Phenylbutan-1-amine Hydrochloride
A common and efficient method for the synthesis of 1-phenylbutan-1-amine is the reductive amination of butyrophenone (1-phenylbutan-1-one).[6][7][8] This is a one-pot reaction that involves the formation of an imine intermediate, which is then reduced to the corresponding amine.[6][7][8] The resulting free amine can then be converted to its hydrochloride salt.
Synthesis Workflow
Caption: Synthesis and salt formation of 1-phenylbutan-1-amine HCl.
Experimental Protocol: Reductive Amination and Salt Formation
This protocol outlines the synthesis of 1-phenylbutan-1-amine via reductive amination of butyrophenone, followed by conversion to its hydrochloride salt.
Materials:
-
Butyrophenone
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or as dry HCl gas)
-
Diethyl ether (anhydrous)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve butyrophenone (1 equivalent) and a suitable excess of an ammonia source, such as ammonium acetate (e.g., 5-10 equivalents), in anhydrous methanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (a molar excess, e.g., 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of the Free Amine:
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylbutan-1-amine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 1-phenylbutan-1-amine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether.[9]
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.[9][10]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-phenylbutan-1-amine hydrochloride.
-
Application in Drug Development: A Key Building Block for WP1130
1-Phenylbutan-1-amine is a crucial intermediate in the synthesis of WP1130, a small molecule inhibitor of deubiquitinating enzymes (DUBs).[11][12] DUBs are a class of enzymes that play a critical role in the ubiquitin-proteasome system, which is involved in the degradation of cellular proteins. Dysregulation of this system is implicated in various diseases, including cancer.
The Role of the 1-Phenylbutan-1-amine Moiety in WP1130
WP1130, also known as Degrasyn, has been shown to induce apoptosis in various cancer cell lines.[11][13] While detailed structure-activity relationship (SAR) studies specifically isolating the contribution of the 1-phenylbutan-1-amine moiety are not extensively available in the searched literature, the presence of this group is integral to the overall chemical scaffold of WP1130. It is likely that the lipophilic phenyl and butyl groups contribute to the molecule's ability to penetrate cell membranes and interact with the target DUBs. The amine group, in its protonated state, can participate in hydrogen bonding interactions within the enzyme's active site or allosteric sites.
Caption: Mechanism of action of the DUB inhibitor WP1130.
Further research into the SAR of WP1130 and its analogs would be beneficial to fully elucidate the specific role of the 1-phenylbutan-1-amine fragment in its biological activity.[14][15]
Safety and Handling
As with all chemical reagents, 1-phenylbutan-1-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Phenylbutan-1-amine hydrochloride is a synthetically accessible and valuable chiral building block with direct applications in the development of therapeutic agents. The reductive amination of butyrophenone provides a reliable route to its synthesis. Its incorporation into the structure of the deubiquitinase inhibitor WP1130 underscores its importance in medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a detailed synthetic protocol, and insights into its application, serving as a valuable resource for researchers in the field of drug discovery and development.
References
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PubMed. (2010, November 15). Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis. Retrieved from [Link]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. researchgate.net [researchgate.net]
Difference between (R)- and (S)-1-phenylbutylamine hydrochloride isomers
The following technical guide details the physicochemical, synthetic, and pharmacological distinctions between the (R)- and (S)-isomers of 1-phenylbutylamine hydrochloride.
Stereochemical Distinction, Synthesis, and Pharmacological Applications
Executive Summary
1-Phenylbutylamine (also known as
The hydrochloride salt form improves stability and water solubility, making it the preferred state for storage and biological testing. This guide differentiates the isomers based on their optical properties, resolution methodologies, and distinct biological activities.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The core difference between the isomers lies in the spatial arrangement of the propyl group relative to the amine at the benzylic carbon. For
Comparative Properties Table
| Property | (R)-1-Phenylbutylamine HCl | (S)-1-Phenylbutylamine HCl |
| CAS Number (Salt) | 934268-52-7 | [Analogous ID] (Base CAS: 3789-60-4) |
| CAS Number (Base) | 6150-01-2 | 3789-60-4 |
| Stereodescriptor | (R) / Rectus | (S) / Sinister |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Molecular Weight | 185.70 g/mol | 185.70 g/mol |
| Physical State | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility | High in H₂O, EtOH; Low in Et₂O | High in H₂O, EtOH; Low in Et₂O |
| Key Application | Chiral Resolving Agent (Acids) | Chiral Intermediate / Ligand |
Note on Melting Point: While the ethyl homolog (phenylethylamine HCl) melts at ~217°C, the butyl chain introduces steric bulk that typically lowers the lattice energy. Experimental determination is required for precise values, generally expected in the 180–200°C range for the pure HCl salt.
Stereoselective Synthesis & Resolution
Obtaining high enantiomeric excess (ee) is critical. Two primary methods dominate the field: Enzymatic Kinetic Resolution (Green Chemistry) and Classical/Dutch Resolution (Chemical).
Method A: Enzymatic Kinetic Resolution (Lipase-Catalyzed)
This is the industry standard for high-purity preparation. Candida antarctica Lipase B (CAL-B) displays high stereoselectivity for amines. The enzyme preferentially acylates the (R)-enantiomer (E-selective), leaving the (S)-amine unreacted.
Workflow Logic:
-
Acyl Donor: Ethyl acetate or isopropyl acetate is used as both solvent and reactant.
-
Selectivity: CAL-B acylates the (R)-amine to form the amide.
-
Separation: The (S)-amine remains basic and can be extracted with acid; the (R)-amide is neutral.
-
Hydrolysis: The (R)-amide is hydrolyzed back to the amine if the (R)-isomer is desired.
Figure 1: Enzymatic kinetic resolution workflow using CAL-B lipase to separate (R) and (S) isomers.
Method B: Dutch Resolution
"Dutch Resolution" utilizes a family of structurally related resolving agents (e.g., mixtures of mandelic acid derivatives) to precipitate the diastereomeric salt.
-
Mechanism: The use of multiple agents suppresses the nucleation of the unwanted diastereomer and promotes the crystallization of the target salt through a "pebble in the wall" packing efficiency.
-
Application: (R)-1-phenylbutylamine is often used as an additive in these mixtures to resolve other chiral acids, acting as a nucleation inhibitor for the wrong isomer.
Analytical Discrimination
Discriminating between the HCl salts requires chiral HPLC or GC.
-
HPLC Method:
-
Column: Chiralcel OD-H or AD-H (polysaccharide-based).
-
Mobile Phase: Hexane/Isopropanol (90:10) + 0.1% Diethylamine (for the free base). Note: Salts must be neutralized in situ or converted to free base before injection.
-
Detection: UV at 254 nm (Phenyl ring absorption).
-
-
Polarimetry:
-
Specific rotation
is measured in Ethanol or Methanol. -
Protocol: Dissolve 100 mg of the HCl salt in 10 mL solvent. Measure in a 1 dm tube.
-
Calculation:
-
Pharmacological & Biological Implications[7][10][11][12][13]
While often used as a chemical tool, 1-phenylbutylamine possesses intrinsic biological activity as a Trace Amine analog.
Structure-Activity Relationship (SAR)
It is a homolog of Amphetamine (
-
Amphetamine: High affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.
-
1-Phenylbutylamine: The bulkier propyl group at the
-position significantly reduces affinity for DAT/NET but retains or enhances affinity for TAAR1 (Trace Amine-Associated Receptor 1) .
Isomer-Specific Activity
-
(S)-Isomer: In the amphetamine series, the (S)-(+)-isomer (dextroamphetamine) is the potent psychostimulant. However, for direct TAAR1 agonism, the stereochemical preference can vary.
-
(R)-Isomer: Often preferred for "non-stimulant" applications or as a metabolic probe. It is less likely to be a substrate for MAO-B compared to the ethyl homolog, due to steric hindrance at the cleavage site.
Figure 2: Pharmacological divergence between Amphetamine and 1-Phenylbutylamine based on steric bulk.
Experimental Protocols
Protocol 1: Determination of Optical Purity (Polarimetry)
This protocol validates the identity of the (R)-isomer.
-
Preparation: Weigh accurately 0.5 g of the 1-phenylbutylamine HCl sample.
-
Dissolution: Transfer to a 50 mL volumetric flask. Dissolve in absolute ethanol.
-
Measurement: Zero the polarimeter with pure ethanol. Fill the 1 dm tube with the sample solution.
-
Reading: Measure rotation (
) at 20°C using the Sodium D line (589 nm). -
Validation: The (R)-isomer should yield a positive (+) rotation.[1] If negative, the sample is the (S)-isomer or the salt formation has inverted the observed rotation (rare for simple amines, but always verify against a standard).
Protocol 2: Chemical Resolution (Tartaric Acid Method)
For recovering pure isomers from a racemic mixture.
-
Mixing: Dissolve 10 mmol of racemic 1-phenylbutylamine (free base) in hot ethanol.
-
Acid Addition: Add 10 mmol of (+)-Tartaric acid dissolved in hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The less soluble diastereomeric salt (typically (R)-amine · (+)-tartrate) will crystallize.
-
Filtration: Collect crystals.
-
Liberation: Suspend crystals in water, basify with 1M NaOH, and extract with dichloromethane to recover the enantiomerically enriched amine. Convert to HCl salt using HCl in diethyl ether.
References
-
PubChem. (2025).[2] (R)-1-Phenylbutylamine Compound Summary. National Library of Medicine. [Link]
-
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. [Link]
-
González-Sabín, J., et al. (2002). Lipase-catalyzed resolution of 1-phenylalkylamines. Tetrahedron: Asymmetry. [Link]
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[3][4] [Link]
Sources
An In-depth Technical Guide to the Solubility of (1-Phenylbutyl)amine Hydrochloride in Water and Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Phenylbutyl)amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and predicting the behavior of this compound in various solvent systems.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) like (1-Phenylbutyl)amine hydrochloride, its solubility profile is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. A thorough understanding of its solubility in aqueous and organic media is therefore paramount during all stages of drug discovery and development.
This guide will explore the molecular characteristics of (1-Phenylbutyl)amine hydrochloride that govern its solubility, provide a detailed experimental protocol for its determination, and analyze its expected solubility in water and a range of common organic solvents.
Physicochemical Properties of (1-Phenylbutyl)amine Hydrochloride
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. (1-Phenylbutyl)amine hydrochloride is a primary amine salt. The presence of a phenyl group and a butyl chain contributes to its lipophilic character, while the hydrochloride salt of the amine group introduces a significant hydrophilic component.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClN | |
| Molecular Weight | 185.69 g/mol | |
| pKa (predicted for (R)-1-Phenylbutylamine) | 9.31 ± 0.10 | |
| LogP (computed for (S)-1-Phenylbutylamine) | 2.1 | |
| Physical Form | Solid |
The pKa of the conjugate acid (the ammonium ion) is crucial. For primary amine hydrochlorides, the pKa is a measure of the acidity of the ammonium salt.[1] A predicted pKa of around 9.31 for the free base suggests that the hydrochloride salt will be the predominant species in acidic to neutral aqueous solutions, a factor that significantly enhances its water solubility. The LogP value of 2.1 indicates a moderate lipophilicity, suggesting that while it has an affinity for non-polar environments, it is not excessively so.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] More specifically, the dissolution of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Solvents: Water is a highly polar solvent capable of forming strong hydrogen bonds.[3] The solubility of (1-Phenylbutyl)amine hydrochloride in water is expected to be significant due to the ionic nature of the hydrochloride salt. The positively charged ammonium group and the chloride anion can readily interact with the partial negative (oxygen) and partial positive (hydrogen) charges of water molecules, respectively, through ion-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess a hydroxyl group and can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for (1-Phenylbutyl)amine hydrochloride due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they are not hydrogen bond donors.[3] Acetone's carbonyl group and dichloromethane's C-Cl bonds create polar regions that can interact with the ionic solute, suggesting moderate solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are characterized by low polarity and the predominance of London dispersion forces. The energetic cost of disrupting the strong ionic interactions within the (1-Phenylbutyl)amine hydrochloride crystal lattice is unlikely to be compensated by the weak interactions with non-polar solvent molecules. Therefore, solubility in these solvents is expected to be very low.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.
Experimental Workflow
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of (1-Phenylbutyl)amine hydrochloride to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Pipette a precise volume of the desired solvent (e.g., water, methanol, ethanol, etc.) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.[7]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase used for analysis).
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved (1-Phenylbutyl)amine hydrochloride.
-
Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of (1-Phenylbutyl)amine hydrochloride in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L or mg/mL.
-
Analysis of Solubility in Different Solvent Systems
While specific experimental data for (1-Phenylbutyl)amine hydrochloride is limited, a predictive analysis of its solubility can be made based on the properties of the compound and the solvents.
Solvent Properties
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |
| Water | 10.2 | 80.1 | Polar Protic |
| Methanol | 5.1 | 32.7 | Polar Protic |
| Ethanol | - | 24.55 (25°C) | Polar Protic |
| Isopropanol | 3.9 | 19.92 (25°C) | Polar Protic |
| Acetone | 5.1 | 20.7 (25°C) | Polar Aprotic |
| Dichloromethane | 3.1 | 8.93 (25°C) | Polar Aprotic |
| Toluene | 2.4 | 2.38 (25°C) | Non-Polar |
| Hexane | 0.1 | 1.88 (25°C) | Non-Polar |
Predicted Solubility Profile
-
Water: Due to its high polarity and ability to form strong ion-dipole interactions, water is expected to be an excellent solvent for (1-Phenylbutyl)amine hydrochloride. The hydrochloride salt form dramatically increases aqueous solubility compared to the free base.[8]
-
Alcohols (Methanol, Ethanol, Isopropanol): These polar protic solvents are anticipated to be very good solvents. Methanol, being the most polar of the three, is likely to exhibit the highest solvating power for the ionic compound. Solubility is expected to decrease from methanol to ethanol to isopropanol as the non-polar alkyl chain length increases, reducing the overall polarity of the solvent.
-
Acetone and Dichloromethane: These polar aprotic solvents should demonstrate moderate to good solubility. Dichloromethane, despite its lower dielectric constant compared to acetone, can be an effective solvent for amine hydrochlorides.[12]
-
Toluene and Hexane: As non-polar solvents, toluene and hexane are predicted to be poor solvents for (1-Phenylbutyl)amine hydrochloride. The energy required to overcome the crystal lattice energy of the ionic salt will not be sufficiently compensated by the weak van der Waals interactions with these solvents.
Visualization of Dissolution Mechanisms
Caption: Dissolution in a Polar Protic Solvent.
Caption: Interaction in a Non-Polar Solvent.
Conclusion
The solubility of (1-Phenylbutyl)amine hydrochloride is dictated by the interplay of its ionic nature and the properties of the solvent. As an amine hydrochloride, it is expected to exhibit high solubility in polar protic solvents like water and alcohols, moderate to good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. The principles and experimental protocols outlined in this guide provide a robust framework for the empirical determination and theoretical understanding of its solubility profile, which is a critical aspect of its development for any scientific or pharmaceutical application.
References
-
Scribd. (n.d.). Solvent Polarity Index Table. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved February 24, 2026, from [Link]
-
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved February 24, 2026, from [Link]
-
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 24, 2026, from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 24, 2026, from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 24, 2026, from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved February 24, 2026, from [Link]
-
ThoughtCo. (n.d.). Examples of High Polarity Solvents. Retrieved February 24, 2026, from [Link]
-
Lumen Learning. (n.d.). Solubility – Introductory Chemistry. Retrieved February 24, 2026, from [Link]
-
University of California, Davis. (n.d.). Dielectric Constant of Common solvents. Retrieved February 24, 2026, from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 24, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Table of dielectric constants of pure liquids. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Solvents: Properties, solubility parameter, solvation, toxicity, safety. Retrieved February 24, 2026, from [Link]
-
Hansford Sensors. (n.d.). Solvent Physical Properties. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). pKa of amine hydrochlorides. Retrieved February 24, 2026, from [Link]
-
University of California, Davis. (n.d.). Acids and Bases. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). (S)-1-Phenylbutylamine. Retrieved February 24, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Amines. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental amine basicity (pKa). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). Methyl(4-phenylbutyl)amine. Retrieved February 24, 2026, from [Link]
-
Chemister.ru. (n.d.). dimethylamine hydrochloride. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). (R)-1-Phenylbutylamine. Retrieved February 24, 2026, from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenylpropan-1-amine. Retrieved February 24, 2026, from [Link]
-
University of Wisconsin-River Falls. (n.d.). Alcohol or Amine Unknowns. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved February 24, 2026, from [Link]
-
Chemister.ru. (n.d.). diethylamine hydrochloride. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved February 24, 2026, from [Link]
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NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved February 24, 2026, from [Link]
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Safety data sheet (SDS) and toxicity profile for alpha-propylbenzylamine HCl
An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of alpha-Propylbenzylamine HCl
Introduction
alpha-Propylbenzylamine hydrochloride (HCl), also known as 1-phenyl-1-aminobutane HCl, is a primary amine belonging to the substituted benzylamine class of compounds. While not as extensively documented as some commodity chemicals, molecules within this structural family are of significant interest to researchers and drug development professionals. They serve as key intermediates in the synthesis of more complex molecules and as scaffolds for the development of novel therapeutic agents. The structural similarity of its parent compound, benzylamine, to neurotransmitters has made its derivatives a subject of pharmacological research.[1]
This guide provides a comprehensive overview of the safety and toxicological profile of alpha-propylbenzylamine HCl. Due to the absence of a dedicated, publicly available Safety Data Sheet (SDS) for this specific salt, this document synthesizes data from structurally analogous compounds to construct a provisional safety profile. This approach allows for a robust, precautionary assessment of the potential hazards. Furthermore, this guide outlines a strategic framework of established experimental protocols for empirically determining its toxicity, ensuring that research and development can proceed with the highest commitment to safety and scientific integrity.
Part 1: Provisional Safety Data Sheet (SDS) - alpha-Propylbenzylamine HCl
Disclaimer: This synthesized SDS is based on data from structurally related benzylamine derivatives. It should be used for preliminary hazard assessment and planning purposes only. Empirical testing is required for definitive classification.
Section 1: Identification
-
Chemical Name: alpha-Propylbenzylamine hydrochloride; (1-Phenylbutyl)amine hydrochloride
-
Chemical Formula: C₁₀H₁₅N · HCl
-
Molecular Weight: 185.69 g/mol [2]
-
Synonyms: 1-Phenyl-1-aminobutane HCl
Section 2: Hazard Identification Based on analogous compounds, alpha-propylbenzylamine HCl is anticipated to be classified as a hazardous substance.[3][4][5]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4][5] |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[3] |
-
Hazard Pictograms:
-
Corrosion (GHS05)
-
Health Hazard/Exclamation Mark (GHS07)
-
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[5]
-
Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7]
-
Section 3: Composition/Information on Ingredients
-
Substance: alpha-Propylbenzylamine hydrochloride
-
CAS Number: Not available. The CAS number for the parent free base (N-Propylbenzylamine) is 2038-57-5.
Section 4: First-Aid Measures
-
General Advice: Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][9]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Call a physician immediately.[3][7]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call an ophthalmologist.[3][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and make the victim drink water (two glasses at most). Call a physician immediately.[3][9][10]
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a heavy water stream.[10][11]
-
Specific Hazards: Combustible material.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear.[10]
Section 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required. Avoid dust formation. Do not breathe vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][7][10]
-
Environmental Precautions: Do not let the product enter drains or surface water.[7]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust. Keep in suitable, closed containers for disposal.[6]
Section 7: Handling and Storage
-
Handling: Wear personal protective equipment. Use only under a chemical fume hood. Do not get in eyes, on skin, or on clothing. Do not breathe dust. Do not ingest.[6][7] Wash hands after handling and before eating or smoking.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Do not store above 5°C (41°F) for long-term stability.[10] Store under an inert atmosphere.[6]
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. Ensure that eyewash stations and safety showers are close to the workstation.[8][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles. Face shield.
-
Skin Protection: Full suit, boots, and gloves (e.g., nitrile rubber).
-
Respiratory Protection: A self-contained breathing apparatus should be used to avoid inhalation of the product, especially if dust is generated.[10]
-
Section 9: Physical and Chemical Properties Data for the exact HCl salt is limited. The following table includes experimental data for related compounds and computed properties for the parent amine.
Table 2: Physical and Chemical Properties
| Property | Value | Source / Analogue |
| Appearance | Solid Crystalline Powder (anticipated) | [6] (4-Nitro-N-(n-propyl)benzylamine HCl) |
| Color | Light yellow to white (anticipated) | [6][11] |
| Odor | No information available / Ammonia-like | [4][6] (Benzylamine) |
| Melting Point | ~233-235 °C (for a related nitro- derivative) | (4-Nitro-N-propylbenzylamine HCl) |
| Boiling Point | ~184-185 °C (for the parent free base) | [3] (alpha-Methylbenzylamine) |
| Solubility | Soluble in water (anticipated) | [4] (Benzylamine) |
| Density | ~0.981 g/cm³ at 25°C (for the parent free base) | [3] (alpha-Methylbenzylamine) |
| pKa (Basic) | 9.6 (for the parent free base) | [12] (N-Propylbenzylamine) |
Section 10: Stability and Reactivity
-
Reactivity: No data available. Forms explosive mixtures with air on intense heating.[3]
-
Chemical Stability: Stable under recommended storage conditions.[10][13]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][11]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[7][13]
-
Hazardous Decomposition Products: Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl).[10]
Part 2: In-Depth Toxicity Profile
A thorough understanding of a compound's toxicity is paramount for risk assessment and safe handling in a research environment. The profile for alpha-propylbenzylamine HCl is inferred from its structural class.
Acute Toxicity
Benzylamine derivatives are frequently classified as harmful if swallowed and/or in contact with skin.[3] The primary risks upon acute exposure are corrosive injury and systemic toxicity. Quantitative data from closely related compounds provide a basis for estimating the potential toxicity of alpha-propylbenzylamine HCl.
Table 3: Acute Toxicity Data of Structurally Related Compounds
| Compound | Route | Species | LD50 Value | Source |
| (S)-(-)-α-Methylbenzylamine | Oral | Rat | 950 mg/kg | [14] |
| (S)-(-)-α-Methylbenzylamine | Dermal | Rabbit | 730 mg/kg | [14] |
| Poly(allylamine hydrochloride) | Oral | Rat | 1600 mg/kg | [15] |
Based on this data, alpha-propylbenzylamine HCl likely falls into GHS Category 4 for acute oral and dermal toxicity. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7]
Corrosivity and Irritation
This is the most significant and immediate hazard associated with this class of compounds. Direct contact is expected to cause severe skin burns and serious, potentially irreversible, eye damage.[3][4][5] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[7][13] Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
Chronic Toxicity and Carcinogenicity
There is no specific data on the long-term effects of alpha-propylbenzylamine HCl. However, for many related simple benzylamines, there is no evidence to suggest they are carcinogenic. Major regulatory and advisory bodies have not classified common analogues as carcinogens.[14][16]
-
IARC: No component of related products is identified as a probable, possible, or confirmed human carcinogen.[14]
-
NTP: No component of related products is identified as a known or anticipated carcinogen.[14]
-
OSHA: Not regulated as a carcinogen.[14]
Despite this, chronic toxicity studies on other amine hydrochlorides have shown the potential for target organ effects, such as liver neoplasms, after prolonged high-dose exposure, underscoring the need for caution with any new chemical entity.[17]
Genotoxicity and Mutagenicity
Data is lacking for the specific title compound. A structurally similar compound, L(-)-alpha-Methylbenzylamine, was found to be not mutagenic in the Ames test, a common screen for genotoxic potential.[7] This provides some preliminary, though not definitive, evidence that the compound may not be a mutagen.
Part 3: Recommended Experimental Protocols for Toxicity Assessment
To move beyond inference and establish a definitive safety profile, a tiered experimental approach is recommended. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, Refinement) by prioritizing in vitro methods before proceeding to essential, well-designed in vivo studies.[18]
Caption: A tiered workflow for toxicological assessment.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Causality & Objective: Before animal testing, it is crucial to determine the compound's intrinsic toxicity to cells. This assay identifies the concentration that reduces cell viability by 50% (IC50), providing a quantitative measure of cytotoxicity and guiding dose selection for subsequent studies.
-
Methodology:
-
Cell Culture: Culture a relevant human cell line, such as HepG2 (liver carcinoma), in appropriate medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.
-
Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of alpha-propylbenzylamine HCl in sterile DMSO or water. Create a serial dilution series (e.g., from 1 µM to 1 mM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Calculate the IC50 value using non-linear regression.
-
Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
-
Causality & Objective: This in vivo study is designed to identify a dose range that causes evident toxicity but no mortality, allowing for classification into a GHS category. It is a refinement of the classic LD50 test, using fewer animals to obtain sufficient information for hazard classification.[18]
-
Methodology:
-
Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rat strain (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.[19]
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg, based on data from analogues) to a single animal.
-
If the animal survives, use a higher dose (e.g., 2000 mg/kg) in another animal.
-
If the animal dies, use a lower dose (e.g., 50 mg/kg) in another animal.
-
-
Main Study: Based on the sighting study, administer the selected fixed dose to four additional animals.
-
Administration: The compound is administered by oral gavage. Animals should be fasted overnight prior to dosing.
-
Observation: Observe animals for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[20]
-
Endpoint: At day 14, all surviving animals are humanely euthanized and subjected to a gross necropsy.
-
Interpretation: The results (mortality and evident toxicity) at a given fixed dose allow for the assignment of the substance to a specific GHS hazard category.
-
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An In-depth Technical Guide to the pKa Values and Ionization Properties of 1-Phenylbutylamine Derivatives
Introduction: The Critical Role of pKa in Drug Discovery and Development
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn governs its solubility, lipophilicity, permeability across biological membranes, and interaction with its target protein.[1][2] For researchers, scientists, and drug development professionals, a comprehensive grasp of pKa and its implications is not merely academic; it is a cornerstone of rational drug design and optimization.
This guide provides an in-depth technical exploration of the pKa values and ionization properties of 1-phenylbutylamine derivatives. This chemical scaffold is of significant interest in medicinal chemistry, forming the backbone of numerous biologically active compounds. By dissecting the theoretical underpinnings of pKa, detailing robust experimental methodologies for its determination, and exploring its profound impact on drug-like properties, this document aims to equip researchers with the knowledge to rationally modulate the ionization characteristics of 1-phenylbutylamine-based drug candidates to enhance their therapeutic potential.
Part 1: Theoretical Framework of Ionization
The ionization of a 1-phenylbutylamine derivative, which contains a primary amine, is a reversible acid-base equilibrium. The amine group can accept a proton to form its conjugate acid, the ammonium cation. The pKa of the amine is, by convention, the pKa of its conjugate acid.
The Henderson-Hasselbalch Equation: Quantifying Ionization
The relationship between pKa, pH, and the ratio of the ionized to the un-ionized form of an amine is described by the Henderson-Hasselbalch equation. For a basic amine like 1-phenylbutylamine, the equation is expressed as:
pH = pKa + log([B]/[BH⁺])
Where:
-
[B] is the concentration of the un-ionized (basic) form of the amine.
-
[BH⁺] is the concentration of the ionized (protonated) form of the amine.
This equation is fundamental to understanding how the ionization state of a 1-phenylbutylamine derivative will change as it moves through the different pH environments of the human body, from the acidic milieu of the stomach to the near-neutral pH of the blood.[4]
Substituent Effects on pKa: The Hammett Equation
The electronic properties of substituents on the phenyl ring of 1-phenylbutylamine can significantly influence the basicity of the amine and thus its pKa. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, making it a stronger base and raising the pKa.
This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship for the effect of meta- and para-substituents on the reactivity of benzene derivatives:[5][6]
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted compound.
-
K₀ is the acid dissociation constant of the unsubstituted compound.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the ionization of the conjugate acids of para-substituted 1-phenylbutylamines, a plot of pKa versus the Hammett substituent constant (σ) would be expected to yield a linear relationship. The slope of this line (ρ) provides insight into the mechanism of the ionization reaction.
Part 2: Experimental Determination of pKa
While computational methods can provide useful estimates, the experimental determination of pKa remains the gold standard for accuracy. Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[7]
Potentiometric Titration: A Step-by-Step Protocol
This protocol outlines the determination of the pKa of a 1-phenylbutylamine derivative using potentiometric titration.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated automatic burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized, CO₂-free water
-
1-phenylbutylamine derivative sample
Protocol:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.
-
Sample Preparation: Accurately weigh a known amount of the 1-phenylbutylamine derivative and dissolve it in a known volume of deionized, CO₂-free water. A final concentration of approximately 1-10 mM is typical. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial pH Adjustment: If titrating with a base, add a slight excess of standardized HCl to the sample solution to ensure that the amine is fully protonated at the start of the titration.
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution. Begin stirring at a constant rate. Add the standardized NaOH solution in small, precise increments, recording the pH value after each addition. Allow the pH reading to stabilize before adding the next increment.
-
Data Analysis: Plot the pH values versus the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point, where half of the amine has been neutralized. At this point, pH = pKa. The equivalence point can be identified as the point of maximum slope on the titration curve, which corresponds to the inflection point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.
-
Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Part 3: The Impact of pKa and Ionization on ADME Properties
The pKa of a 1-phenylbutylamine derivative is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] The degree of ionization at physiological pH (typically around 7.4) directly influences a compound's ability to cross biological membranes and interact with metabolic enzymes and transporters.
Lipophilicity and Membrane Permeability
The lipophilicity of a drug is a key factor in its ability to cross the lipid bilayers of cell membranes. The un-ionized form of an amine is generally more lipophilic and can more readily diffuse across membranes, while the ionized form is more water-soluble and has poor membrane permeability.[4] The relationship between pKa, pH, and lipophilicity is described by the distribution coefficient (logD), which takes into account the ionization of the compound.
For a basic drug like a 1-phenylbutylamine derivative, a higher pKa will result in a greater proportion of the ionized form at physiological pH, leading to lower lipophilicity and potentially reduced passive diffusion across membranes, including the blood-brain barrier (BBB).[3]
Solubility
The aqueous solubility of a drug is crucial for its formulation and absorption from the gastrointestinal tract. The ionized form of an amine is significantly more water-soluble than the un-ionized form. Therefore, for a 1-phenylbutylamine derivative, a lower pKa (closer to physiological pH) can lead to a higher proportion of the more soluble ionized form, which can be advantageous for oral drug delivery.
Blood-Brain Barrier Penetration
For centrally acting drugs, the ability to cross the blood-brain barrier is essential. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. Generally, small, lipophilic molecules can cross the BBB via passive diffusion. As such, the pKa of a 1-phenylbutylamine derivative plays a crucial role in its potential for CNS activity. A high pKa will lead to a high degree of ionization at the pH of blood (around 7.4), making the molecule more polar and less likely to cross the BBB.[3][8] Conversely, a lower pKa may increase the fraction of the un-ionized, more lipophilic species, potentially enhancing BBB penetration.[9]
Diagram of pKa's Influence on ADME Properties:
Caption: The central role of pKa in influencing ADME properties.
Part 4: Data Analysis and Interpretation
To illustrate the impact of substituents on the pKa of 1-phenylbutylamine, a hypothetical dataset for a series of para-substituted derivatives is presented below. These values are based on the known electronic effects of the substituents and are anchored around the experimental pKa of the closely related 2-phenylethylamine (pKa ≈ 9.83).
Table 1: Hypothetical pKa Values for para-Substituted 1-Phenylbutylamine Derivatives
| Substituent (R) | Hammett Constant (σp) | Hypothetical pKa |
| -NO₂ | 0.78 | 8.50 |
| -Cl | 0.23 | 9.35 |
| -H | 0.00 | 9.83 |
| -CH₃ | -0.17 | 10.10 |
| -OCH₃ | -0.27 | 10.35 |
Note: This is a hypothetical dataset for illustrative purposes.
Hammett Plot for Hypothetical Data
A Hammett plot of the hypothetical pKa values against the corresponding Hammett σp constants demonstrates the linear free-energy relationship.
Diagram of Hypothetical Hammett Plot:
Caption: Hypothetical Hammett plot illustrating the linear relationship between pKa and the Hammett substituent constant.
The negative slope (ρ) of approximately -1.7 indicates that the ionization equilibrium is sensitive to substituent effects, and the reaction is favored by electron-donating groups (which stabilize the protonated form).
Conclusion
The pKa and ionization properties of 1-phenylbutylamine derivatives are fundamental physicochemical parameters that profoundly influence their behavior as potential drug candidates. A comprehensive understanding of the theoretical principles governing ionization, coupled with robust experimental determination and a clear appreciation of the downstream consequences for ADME properties, is essential for the successful design and development of new therapeutics based on this versatile scaffold. By leveraging the principles and methodologies outlined in this guide, researchers can make more informed decisions in the lead optimization process, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
Phenethylamine. In: Wikipedia. ; 2024. Accessed February 24, 2026. [Link]
- Jung Y, Kim H, Kim D, et al. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomol Ther (Seoul). 2018;26(4):368-374.
-
(S)-1-Phenylbutylamine | C10H15N | CID 2449444. PubChem. Accessed February 24, 2026. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Accessed February 24, 2026. [Link]
-
Williams R. pKa Data Compiled by R. Williams. Organic Chemistry Data. Published online April 7, 2022. [Link]
-
The Effect of Substituents on pKa. In: Chemistry LibreTexts. ; 2020. Accessed February 24, 2026. [Link]
- Li J, Zhou Y, Li L, et al. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. J Med Chem. 2019;62(1):345-356.
- Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect Medicin Chem. 2007;1:25-38.
-
Hammett equation. In: Wikipedia. ; 2024. Accessed February 24, 2026. [Link]
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Accessed February 24, 2026. [Link]
- Geldenhuys WJ, Van der Schyf CJ. The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Front Neurosci. 2010;4:177.
- Çolak S, Gündüz S, Yüksek H. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Published July 16, 2022. [Link]
-
The Potentiometric Titration of an Acid Mixture. Massachusetts Institute of Technology. Accessed February 24, 2026. [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-silico methods and in-vitro microtubule-polymerization activity. SciSpace. Published July 6, 2023. [Link]
- Al-Masoudi NA, Al-Soud YA. Quantum chemical QSAR study of 1-phenyl-X-benzimidazoles as inhibitors of PDGFR tyrosin kinase. Int J PharmTech Res. 2011;3(4):2183-2189.
- Manallack DT. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. 2007;1:PMC2704177.
- A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Sci Rep. 2023;13(1):10931.
- Wang Y, Li Y, Wang Y, et al. Rational design of novel phenol ether derivatives as non-covalent proteasome inhibitors through 3D-QSAR, molecular docking and ADMET prediction. Explor Drug Sci. 2023;1:435-453.
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Accessed February 24, 2026. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Accessed February 24, 2026. [Link]
- Summerfield J, Litsa D, Tran L, et al. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics. 2024;16(3):409.
-
Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. Accessed February 24, 2026. [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Accessed February 24, 2026. [Link]
-
DFT-based QSAR studies and Molecular Docking of 1-Phenylcyclohexylamine Analogues as anticonvulsant of NMDA Receptor. ResearchGate. Accessed February 24, 2026. [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. Accessed February 24, 2026. [Link]
- Refined ADME Profiles for ATC Drug Classes. Int J Mol Sci. 2025;26(5):2667.
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Benzenebutanamine | C10H15N | CID 83242. PubChem. Accessed February 24, 2026. [Link]
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-
Table of Acids with Ka and pKa Values. CLAS. Accessed February 24, 2026. [Link]
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Literature review of chiral amines in pharmaceutical intermediate synthesis
Executive Summary
Chiral amines constitute the pharmacophore of approximately 40% of small-molecule pharmaceuticals, including blockbusters like Sitagliptin (Januvia), Rivastigmine, and Tamsulosin. Historically, the synthesis of these motifs relied on classical resolution (50% yield cap) or stoichiometric chiral auxiliaries. Today, the field has shifted toward catalytic asymmetry —specifically Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Biocatalysis (Transaminases/IREDs).
This guide provides a technical deep-dive into these methodologies. It moves beyond textbook theory to operational protocols, offering researchers a decision framework for selecting the optimal route based on substrate sterics, scalability, and sustainability metrics.
Strategic Landscape: Method Selection
The choice of synthesis method is dictated by the substrate's electronic properties and the required scale.
Decision Matrix for Chiral Amine Synthesis
The following decision tree assists in selecting the most viable pathway for a given intermediate.
Figure 1: Strategic decision matrix for selecting chiral amine synthesis pathways based on precursor type and operational scale.
Deep Dive: Biocatalytic Transamination
Biocatalysis has evolved from a niche academic interest to the industrial gold standard, exemplified by the manufacturing of Sitagliptin.[1]
Mechanism of Action
Transaminases (ATAs) operate via a Ping-Pong Bi-Bi mechanism utilizing Pyridoxal-5'-phosphate (PLP) as a cofactor. Unlike reductive amination, this process transfers an amino group from a sacrificial donor (e.g., isopropylamine) to the pro-chiral ketone.
Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme shuttles between PLP (aldehyde form) and PMP (amine form) states.
Validated Protocol: Sitagliptin Synthesis (Merck/Codexis Gen-2 Process)
This protocol replaces the Rh-catalyzed hydrogenation of enamines, improving the overall yield by ~13% and reducing waste by 19%.
Reagents & Equipment:
-
Substrate: Pro-sitagliptin ketone (200 g/L load).
-
Enzyme: Engineered Transaminase (e.g., ATA-117 variant).
-
Donor: Isopropylamine (1 M, excess).
-
Cofactor: PLP (2 g/L).
-
Buffer: 0.1 M Triethanolamine (pH 8.5).
-
Solvent: 50% DMSO (v/v) to solubilize the ketone.
Step-by-Step Methodology:
-
Preparation: Dissolve the pro-sitagliptin ketone in DMSO.
-
Buffer Setup: Prepare the aqueous phase containing the amine donor (isopropylamine) and PLP. Adjust pH to 8.5 using HCl. Critical: High pH favors the amine donor equilibrium.
-
Initiation: Add the enzyme powder to the aqueous buffer, followed by the DMSO-ketone solution.
-
Reaction: Stir at 40-45°C. The engineered enzyme is thermostable.
-
Equilibrium Shift: The reaction produces acetone as a byproduct. In large-scale setups, a slight vacuum or nitrogen sweep is used to remove acetone, driving the equilibrium to completion (Le Chatelier’s principle).
-
Workup: Acidify to pH 2 to quench the enzyme and solubilize the product amine. Filter off the denatured protein. Basify to pH 10 and extract with isopropyl acetate.
-
Crystallization: Add phosphoric acid to crystallize Sitagliptin Phosphate directly.
Outcome: >99.95% ee, >92% isolated yield.
Deep Dive: Asymmetric Hydrogenation (Chemocatalysis)
For substrates like enamides or imines, transition metal catalysis remains highly effective, particularly when the starting material is already functionalized.
Validated Protocol: Apremilast Intermediate Synthesis
This protocol utilizes a Rhodium-Josiphos complex to hydrogenate a sulfonyl enamine.[2]
Reagents:
-
Substrate: Sulfonyl enamine precursor.[2]
-
Catalyst: [Rh(COD)₂]BF₄ (1 mol%).
-
Ligand: (S,R)-t-Bu-Josiphos (1.1 mol%).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol.
-
Hydrogen Source: H₂ gas (90 psi / 6 bar).
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox (nitrogen atmosphere), mix [Rh(COD)₂]BF₄ and the Josiphos ligand in degassed methanol. Stir for 30 mins to form the active complex.
-
Loading: Add the substrate to a high-pressure hydrogenation vessel (autoclave). Add the catalyst solution via cannula to avoid oxygen exposure.
-
Pressurization: Purge the vessel 3 times with H₂. Pressurize to 90 psi (6 bar).
-
Reaction: Heat to 50°C and stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations. Reaction time: 12–24 hours.
-
Workup: Vent H₂. Concentrate the solvent.
-
Purification: The product is typically recrystallized to upgrade ee% if necessary (though this method typically yields ~97% ee).
Scientific Insight: TFE is often used as a solvent because its weak nucleophilicity and hydrogen-bonding capability stabilize the ionic intermediates in the catalytic cycle, preventing catalyst deactivation.
Deep Dive: Ellman’s Sulfinamide (Auxiliary Approach)
Best suited for early-stage discovery chemistry where speed is prioritized over atom economy.
Protocol:
-
Condensation: Ketone + (S)-tert-butanesulfinamide + Ti(OEt)₄ (2 equiv) in THF.[3] Reflux ensures complete conversion to the N-sulfinyl imine.
-
Reduction: Cool to -48°C. Add NaBH₄ or L-Selectride. The bulky tert-butyl group directs the hydride attack to a specific face of the imine (diastereoselective control).
-
Deprotection: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group, yielding the chiral amine hydrochloride salt.
Comparative Analysis of Methodologies
| Metric | Biocatalysis (Transaminase) | Asymmetric Hydrogenation (Rh/Ru) | Ellman Auxiliary |
| Enantioselectivity (ee) | Excellent (>99%) | High (90-98%) | Good (85-95%) |
| Atom Economy | High (Direct N-transfer) | Very High (Addition of H₂) | Low (Stoichiometric waste) |
| Cost | Low (at scale, reusable enzyme) | High (Precious metals, ligands) | Medium (Reagents expensive) |
| Development Time | High (Requires enzyme engineering) | Medium (Ligand screening) | Low (Standard conditions) |
| E-Factor (Waste/Product) | ~5-10 (Optimized) | ~25-50 | >100 |
| Heavy Metals | None | Requires scavenging (ppm limits) | Titanium removal required |
References
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis. Link
-
Ruchelman, A. L., et al. (2013). Process Research and Development of a Selective PDE4 Inhibitor. Organic Process Research & Development. Link
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link
-
Ghisalba, O., et al. (2010). Biocatalytic industrial synthesis of chiral amines. Current Opinion in Biotechnology. Link
Sources
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- 2. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Protocol for using (1-Phenylbutyl)amine as a chiral resolving agent
Introduction & Strategic Rationale
(1-Phenylbutyl)amine (PBA), also known as
Why use (1-Phenylbutyl)amine?
-
Lipophilicity: The propyl chain increases the hydrophobicity of the resulting diastereomeric salts. This is critical when resolving highly lipophilic acids (e.g., profens, N-protected amino acids) that may "oil out" or fail to crystallize with the more polar PEA.
-
Structural Screening: In the context of "Dutch Resolution," PBA is often used when PEA yields salts with poor diastereomeric excess (de). The steric bulk of the propyl group alters the crystal lattice packing, potentially breaking solid solutions that plague other resolving agents.
This guide outlines a self-validating protocol for using PBA to resolve racemic acids via diastereomeric salt formation.
Pre-Resolution Characterization (The "Self-Validating" Phase)
Before attempting bulk resolution, you must validate the system. Blindly scaling up leads to yield loss.
Reagent Verification
-
Resolving Agent: (S)-(-)-1-Phenylbutylamine or (R)-(+)-1-Phenylbutylamine.
-
Purity:
98% (chemical), 99% ee (optical).
-
-
Target: Racemic Carboxylic Acid.[1][2]
-
Purity: Crude acids with >5% neutral impurities can inhibit crystallization. Purify via base extraction/acid precipitation before starting.
-
The Solvent Screening Matrix
The success of PBA relies entirely on the solubility differential between the
-
The salts are soluble at boiling point (
). -
Only one diastereomer crystallizes at room temperature (
).
Procedure: Prepare 5 test tubes. Add 100 mg of Racemic Acid and 1.0 equivalent of (S)-PBA to each. Add 1 mL of the following solvents:
| Tube | Solvent System | Polarity Profile | Target Outcome |
| A | Ethanol (95%) | Polar Protic | Standard baseline. |
| B | 2-Propanol (IPA) | Secondary Alcohol | Slower nucleation; often yields better crystals. |
| C | MTBE / Hexane (1:1) | Non-polar / Ether | Good for highly lipophilic acids. |
| D | Toluene | Aromatic / Non-polar | High boiling point; promotes thermodynamic stability. |
| E | Acetone | Polar Aprotic | Risk of imine formation (avoid prolonged heating). |
-
Heat to boiling. If solid remains, add solvent dropwise until clear.[3][4]
-
Cool slowly to RT.
-
Observation:
-
Clear Solution: Too soluble. (Fail)
-
Oil/Gum: "Oiling out." (Fail - try Tube C or add seed crystals).
-
Crystals:Success. Filter and check melting point (mp). A sharp mp different from the racemic acid indicates salt formation.
-
Core Protocol: Diastereomeric Salt Crystallization[2][5][6][7]
Scale: 10 g Racemic Acid (Example Basis) Stoichiometry: 1.0 molar equivalent (Classic Pasteur) or 0.5 equivalent (Pope-Peachey). Recommendation: Start with 1.0 eq to maximize yield of the first crop.
Step 1: Dissolution[5][8]
-
Charge 10 g of Racemic Acid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the Optimized Solvent (determined in Section 2.2). A typical starting volume is 10-15 mL per gram of solute.
-
Heat to
(near boiling) until the acid is fully dissolved.
Step 2: Amine Addition
-
Calculate the mass of (S)-1-Phenylbutylamine required (1.0 eq).
-
Dilute the amine in a small volume of the solvent.
-
Add the amine solution dropwise to the hot acid solution.
-
Note: An exotherm is expected (Acid-Base neutralization). Maintain stirring.
-
Step 3: Controlled Crystallization (The Critical Path)
Rapid cooling traps impurities. Use a controlled ramp.
-
Maintain reflux for 15 minutes to ensure homogeneity.
-
Turn off heat. Allow the flask to cool to ambient temperature on the oil bath (approx. rate:
). -
Seed (Optional but Recommended): If you have a pure crystal from the screening phase, add it when the solution reaches
. -
Once at RT, age the slurry for 2-4 hours.
-
Self-Validation: If the mixture becomes too thick to stir, add small amounts of solvent. If no crystals form, cool to
.
-
Step 4: Isolation
-
Filter the solid via vacuum filtration (Buchner funnel).
-
Wash: Rinse the cake with a small amount of cold solvent.
-
Save the Mother Liquor: This contains the opposite enantiomer enriched.
Step 5: Recrystallization (Purification)
The first crop rarely has >95% ee.
-
Dissolve the wet cake in the minimum amount of boiling solvent (usually the same solvent used in Step 1).
-
Repeat until the melting point is constant and matches the literature value for the pure diastereomeric salt.
Visualization: Resolution Workflow
Caption: Workflow for diastereomeric salt resolution. Green path indicates the target enantiomer isolation.
Liberation and Recovery
Once the salt is pure, you must separate the expensive PBA from your target acid.
-
Suspend the purified salt in water/DCM (dichloromethane) or water/MTBE mixture (biphasic system).
-
Acidify the aqueous layer with dilute HCl (1M) or
until pH < 2.-
Chemistry: The amine becomes protonated (
) and dissolves in water. The carboxylic acid becomes protonated ( ) and dissolves in the organic layer.
-
-
Separate the layers.
-
Organic Layer (Target): Wash with brine, dry over
, and evaporate to yield the Pure Chiral Acid . -
Aqueous Layer (Recycle): Treat with NaOH (pH > 12) to deprotonate the amine. Extract with MTBE to recover the (1-Phenylbutyl)amine for reuse.
Troubleshooting & Advanced Optimization: Dutch Resolution
If the standard protocol fails (e.g., formation of a "solid solution" where both diastereomers co-crystallize), employ the Dutch Resolution strategy.
Concept: Use a "family" of resolving agents. Instead of using 100% PBA, use a mixture:
-
90% 1-Phenylethylamine (PEA) - Parent
-
10% 1-Phenylbutylamine (PBA) - Additive[6]
Mechanism: The PBA acts as a nucleation inhibitor for the unwanted diastereomer or a crystal growth modifier for the wanted one. The structural similarity allows it to interact with the crystal surface without being fully incorporated, often sharpening the separation efficiency.
Caption: Dutch Resolution strategy using PBA as an additive to improve separation efficiency.
Data Summary Table: Physical Properties
| Property | (S)-(-)-1-Phenylbutylamine | Note |
| CAS Number | 3789-60-4 | |
| Molecular Weight | 149.23 g/mol | Heavier than PEA (121.18) |
| Boiling Point | ~220 °C | High boiling; difficult to distill |
| Density | 0.93 g/mL | |
| Solubility | Soluble in EtOH, Toluene, Chlorinated solvents. | Low water solubility. |
| Handling | Air sensitive (absorbs | Store under Nitrogen/Argon. |
References
-
Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates: Dutch Resolution." Angewandte Chemie International Edition, 37(17), 2349–2354.
-
Dalmolen, J. (2005). "Synthesis and application of new chiral amines in Dutch resolution." University of Groningen.[7]
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Perry, J. J., et al. (2005). "The Dutch Resolution variant of the classical resolution of racemates... family behaviour in nucleation inhibition."[8] Journal of the Chemical Society.
-
PubChem. (2025). "(S)-1-Phenylbutylamine Compound Summary."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pure.rug.nl [pure.rug.nl]
- 7. erowid.org [erowid.org]
- 8. The Dutch Resolution variant of the classical resolution of racemates by formation of diastereomeric salts: family behaviour in nucleation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (1-Phenylbutyl)amine hydrochloride via reductive amination
An Application Note for the Synthesis of (1-Phenylbutyl)amine Hydrochloride via Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of (1-Phenylbutyl)amine hydrochloride, a valuable primary amine intermediate. The described method employs a direct, one-pot reductive amination of butyrophenone using sodium borohydride as the reducing agent. This protocol is designed for researchers in organic synthesis and drug development, offering a cost-effective and efficient pathway. The note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and presents methods for the characterization of the final product.
Introduction and Scientific Rationale
Primary amines are fundamental building blocks in medicinal chemistry and materials science. (1-Phenylbutyl)amine, in particular, serves as a key precursor for various pharmacologically active compounds. Among the numerous methods for amine synthesis, reductive amination stands out for its efficiency and versatility.[1][2] This process converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[3]
The primary advantages of this approach include:
-
Convergent Synthesis: It forms the C-N bond and reduces the intermediate in a single procedural sequence, often in one pot.[1][4]
-
Control Over Alkylation: Unlike direct alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines, reductive amination provides a more controlled route to the desired product.[5]
-
Broad Substrate Scope: The reaction is applicable to a wide range of ketones and aldehydes.[2][6]
This guide focuses on the use of sodium borohydride (NaBH₄), a widely accessible and cost-effective reducing agent.[4][7] While other specialized reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) offer greater selectivity for the imine over the carbonyl group, NaBH₄ is highly effective when reaction conditions are properly controlled.[5][8][9] The key is to allow for the complete formation of the imine intermediate before introducing the hydride reagent, thereby minimizing the undesired reduction of the starting ketone to an alcohol.[8]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds in two principal stages within the same reaction vessel: (1) Imine formation and (2) Hydride reduction.
-
Imine Formation: Butyrophenone reacts with an ammonia source (here, ammonium acetate) under mildly acidic conditions. The nitrogen atom of ammonia performs a nucleophilic attack on the electrophilic carbonyl carbon of butyrophenone, forming a hemiaminal intermediate. This unstable intermediate then undergoes dehydration to yield the corresponding imine.[10][11]
-
Hydride Reduction: Sodium borohydride is introduced, and the hydride ion (H⁻) attacks the electrophilic carbon of the C=N double bond of the imine. A subsequent workup with water protonates the resulting anion to yield the final primary amine, (1-Phenylbutyl)amine.
Visualizing the Mechanism
Caption: Reaction mechanism for the reductive amination of butyrophenone.
Visualizing the Experimental Workflow
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. (PDF) Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System†.pdf [academia.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination Review [erowid.org]
- 11. m.youtube.com [m.youtube.com]
Application Note: High-Efficiency Recovery of Chiral Amines from Diastereomeric Salts
Executive Summary
While the crystallization of diastereomeric salts is the "art" of chiral resolution, the subsequent recovery of the free amine is the "yield-determining" step. Inefficient liberation protocols can lead to racemization, chemical degradation, or loss of the expensive resolving agent. This Application Note details a robust, thermodynamically grounded protocol for breaking diastereomeric salts, isolating the target chiral amine with high enantiomeric excess (
Mechanistic Principles
To design a self-validating recovery system, one must understand the underlying physicochemical drivers:
The pH Swing (Henderson-Hasselbalch Control)
The liberation of an amine (
Partition Coefficients ( ) and Phase Splitting
Successful isolation relies on the differential solubility of the species:
-
Target Amine: High solubility in organic solvent (High
), low solubility in high-pH water. -
Resolving Agent (Acid): At high pH, it exists as a dicarboxylate dianion (e.g., tartrate), which is highly water-soluble and insoluble in organics.
This orthogonality allows for a clean phase separation.
Strategic Planning & Reagents
Solvent Selection Matrix
The choice of extraction solvent is critical for preventing emulsions and ensuring clean layer separation.
| Solvent Class | Examples | Pros | Cons | Recommended For |
| Chlorinated | DCM, Chloroform | High density (bottom layer), excellent amine solubility. | Environmental concerns, potential reactivity with some amines. | Small-scale / Lab R&D |
| Ethers | MTBE, CPME | Low density (top layer), clean separation. | Peroxide formation (MTBE), flammability. | Process Scale-up |
| Esters | Ethyl Acetate, IPOAc | Good general solubility. | Risk of hydrolysis at high pH (saponification). | Avoid if pH > 12 |
| Hydrocarbons | Toluene, Heptane | Very low water solubility, easy to dry. | Poor solubility for polar amines. | Lipophilic Amines |
Reagent Preparation
-
Base: 2M to 5M NaOH or KOH. Note: Avoid concentrated (50%) bases initially to prevent "oiling out" where salt encrusts the oil droplets.
-
Acid (for recovery): 6M HCl or
.
Detailed Experimental Protocol
Phase 1: Liberation of the Chiral Amine
Step 1: Suspension Transfer the purified diastereomeric salt crystals (e.g., Amine-Tartrate) into a reactor or separatory funnel.[1] Add deionized water (approx. 5–10 volumes relative to salt weight).
-
Insight: Do not attempt to dissolve the salt fully if it has low water solubility; a suspension is acceptable as the reaction proceeds.
Step 2: Controlled Basification Add the organic solvent (e.g., DCM or MTBE) before adding the base. This provides an immediate reservoir for the liberated amine, preventing the formation of an insoluble "oil" phase that can trap impurities.
-
Action: Slowly add 2M NaOH with vigorous agitation.
-
Endpoint: Monitor pH. Continue addition until pH stabilizes > 12.
-
Observation: The solid salt will disappear, and two clear liquid layers should form.
Step 3: Phase Separation Stop agitation and allow layers to settle.
-
Top Layer (if MTBE/Toluene): Contains Target Chiral Amine.
-
Bottom Layer (Aqueous): Contains Resolving Agent (as Sodium Salt).
-
Validation: Check the pH of the aqueous layer again.[2] If pH < 11, add more base and re-extract.[2]
Step 4: Extraction & Polishing Separate the layers.[1] Re-extract the aqueous layer once with fresh solvent to recover residual amine. Combine organic layers.
-
Wash: Wash combined organics with saturated Brine (NaCl) to remove trapped water.
-
Dry: Dry over anhydrous
or .[2] -
Isolate: Filter and concentrate under reduced pressure (Rotavap) to obtain the Chiral Amine.
Phase 2: Recovery of the Resolving Agent (The Loop)
To make the process economically viable, the resolving agent (e.g., Dibenzoyl-L-tartaric acid) must be recovered.
Step 1: Acidification Take the aqueous layer from Phase 1 (containing the resolving agent salt). Cool to 0–5°C. Step 2: Precipitation Slowly add 6M HCl until pH < 2.
-
Mechanism:[1][3][4][5][6][7] This protonates the carboxylate groups, reverting the resolving agent to its free acid form. Step 3: Isolation
-
Scenario A (Solid Precipitate): If the resolving agent is insoluble in water (e.g., Dibenzoyl-tartaric acid), filter the white solid, wash with cold water, and dry.
-
Scenario B (Water Soluble): If the agent is water-soluble (e.g., plain Tartaric acid), extract the acidic aqueous layer with n-Butanol or Ethyl Acetate, then evaporate.
Process Visualization
Workflow 1: Amine Liberation & Isolation
Figure 1: The standard workflow for liberating a chiral amine from its salt.[1] Note the biphasic addition strategy to prevent oiling out.
Workflow 2: Resolving Agent Recovery Loop
Figure 2: Decision tree for recovering the resolving agent based on its water solubility properties.
Troubleshooting & Optimization
"Oiling Out"
Symptom: The amine separates not as a clear solution but as a sticky, viscous oil at the bottom or interface, trapping salts. Cause: High concentration of amine exceeding the solubility limit of the organic solvent, or lack of solvent during basification. Solution:
-
Ensure organic solvent is present before adding base.
-
Warm the mixture slightly (30–40°C) to increase solubility during extraction.
Stable Emulsions
Symptom: Layers do not separate after 15 minutes. Cause: Similar densities of layers or presence of fine particulates. Solution:
-
Density modification: Add NaCl (Brine) to the aqueous layer to increase its density.
-
Filtration: Filter the entire biphasic mixture through a Celite pad to remove particulate stabilizers.
Low Recovery Yield
Symptom: Mass balance indicates amine loss. Cause: Incomplete extraction or amine remaining as salt. Solution:
-
pH Check: Verify aqueous pH is >12.
-
Salting Out: Saturate the aqueous layer with NaCl to push the organic amine out (Salting-out effect).
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[8]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
-
Saigo, K., et al. (1996). Optical Resolution of 1-Phenylethylamine by Diastereomeric Salt Formation. Organic Syntheses.
-
Witton Chemical Co. Recovery of a Chiral Resolving Agent: Industrial Case Study.
-
LibreTexts Chemistry. (2023). Resolution of Enantiomers via Diastereomeric Salts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 7. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes & Protocols: Preparation and Application of Chiral Organocatalysts Derived from (1-Phenylbutyl)amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of chiral organocatalysts derived from (1-Phenylbutyl)amine. Chiral primary amines are foundational building blocks in asymmetric synthesis, serving as precursors to a versatile array of catalysts.[1][2] This guide focuses specifically on the preparation of bifunctional primary amine-thiourea catalysts, detailing the underlying principles of their design, providing robust, step-by-step synthetic protocols, and demonstrating their application in a model asymmetric transformation. The protocols are designed to be self-validating, with explanations for key experimental choices and methods for characterization and analysis.
Introduction: The Strategic Value of (1-Phenylbutyl)amine in Organocatalysis
Asymmetric organocatalysis has emerged as a powerful pillar in modern chemical synthesis, offering a metal-free, sustainable, and often highly effective alternative to traditional transition-metal catalysis.[3][4] The field leverages small, chiral organic molecules to create a chiral environment, enabling the stereoselective synthesis of complex molecules.[5]
Within the vast library of organocatalysts, those derived from chiral primary amines are particularly prominent.[1] (1-Phenylbutyl)amine, a commercially available and relatively inexpensive chiral building block, presents an ideal starting point for catalyst development. Its structure incorporates several key features:
-
A Stereogenic Center: The chiral carbon alpha to the amino group provides the fundamental source of asymmetry.
-
A Primary Amine: This functional group is a versatile handle for derivatization, most commonly through reactions with isothiocyanates to form thioureas or through reductive amination to create secondary or tertiary amine functionalities.
-
Aromatic and Aliphatic Groups: The phenyl and butyl substituents create a defined three-dimensional space around the reactive center, which is crucial for effective stereochemical communication during catalysis.
This guide will focus on the synthesis of a bifunctional thiourea organocatalyst, a class of catalysts renowned for their ability to activate substrates through a dual-activation mechanism involving hydrogen bonding.[3][6][7]
Catalyst Design and Mechanism of Action
Bifunctional thiourea catalysts operate through a cooperative mechanism, simultaneously activating both the electrophile and the nucleophile.[3]
-
Thiourea Moiety (Brønsted Acid): The two N-H protons of the thiourea group are sufficiently acidic to form strong, directional hydrogen bonds. This interaction polarizes the electrophile (e.g., a nitroolefin), lowering its LUMO and rendering it more susceptible to nucleophilic attack.
-
Amine Moiety (Brønsted Base/Nucleophile Activation): The primary amine group on the catalyst scaffold can act as a Brønsted base, deprotonating a pro-nucleophile to increase its reactivity. Alternatively, in reactions involving aldehydes or ketones, it can form an enamine intermediate, which then serves as the active nucleophile.[5]
This dual activation within a single molecule pre-organizes the transition state, leading to high levels of stereocontrol.
Synthesis of a (1-Phenylbutyl)amine-Derived Thiourea Organocatalyst
This section provides a detailed protocol for the synthesis of a representative chiral primary amine-thiourea catalyst, N-((S)-1-phenylbutyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea. The 3,5-bis(trifluoromethyl)phenyl isothiocyanate is chosen as the coupling partner due to the electron-withdrawing groups, which enhance the hydrogen-bonding acidity of the resulting thiourea.
General Synthetic Workflow
The synthesis is a straightforward and high-yielding one-step process involving the reaction of a chiral amine with an isothiocyanate.[8]
Caption: General workflow for the synthesis of the chiral thiourea catalyst.
Detailed Experimental Protocol
Materials and Equipment:
-
(S)-1-Phenylbutylamine (≥98% ee)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Silica gel (230-400 mesh)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isothiocyanates are lachrymatory and should be handled with care.
Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add (S)-1-Phenylbutylamine (1.0 eq., e.g., 1.49 g, 10.0 mmol).
-
Solvent Addition: Dissolve the amine in 40 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq., 2.87 g, 10.5 mmol) portion-wise at room temperature. Rationale: Adding the isothiocyanate in a slight excess ensures full conversion of the chiral amine. The reaction is typically exothermic, but portion-wise addition at this scale helps to control the temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should be significantly less polar than the starting amine.
-
Workup: Once the reaction is complete (disappearance of the limiting reagent), concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Eluent: Use a gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 15% ethyl acetate in hexanes). Rationale: Gradient elution provides better separation between the product and any unreacted isothiocyanate or impurities.
-
Collection: Collect the fractions containing the pure product, as identified by TLC.
-
-
Isolation and Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a white to off-white solid. Dry the solid under high vacuum.
-
Expected Yield: 90-97%.
-
Characterization: Confirm the structure and purity of the catalyst using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine the specific rotation to confirm the retention of chirality.
-
Application in Asymmetric Michael Addition
To demonstrate the efficacy of the newly synthesized catalyst, this section details its use in the asymmetric Michael addition of isobutyraldehyde to trans-β-nitrostyrene. This is a classic benchmark reaction for primary amine-thiourea catalysts.[9]
Catalytic Cycle and Stereochemical Model
Caption: Proposed catalytic cycle for the thiourea-catalyzed Michael addition.
Protocol for Asymmetric Michael Addition
Materials and Equipment:
-
Synthesized (S)-1-Phenylbutylamine-derived thiourea catalyst
-
trans-β-Nitrostyrene
-
Isobutyraldehyde (freshly distilled)
-
Toluene, anhydrous
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard workup reagents (HCl solution, saturated NaHCO₃, brine, MgSO₄)
-
Chiral High-Performance Liquid Chromatography (HPLC) column and system
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the thiourea catalyst (0.1 eq., 20 mol%).
-
Reagent Addition: Add trans-β-nitrostyrene (1.0 eq.) and anhydrous toluene. Stir the mixture at room temperature for 5 minutes.
-
Initiation: Add isobutyraldehyde (2.0 eq.) and stir the reaction at the desired temperature (e.g., 4 °C). Rationale: Using an excess of the aldehyde pushes the equilibrium towards enamine formation. A lower temperature often improves enantioselectivity.
-
Monitoring: Monitor the reaction by TLC until the nitrostyrene is consumed (typically 24-48 hours).
-
Quenching and Reduction: Upon completion, cool the reaction mixture to 0 °C. Add methanol, followed by the portion-wise addition of sodium borohydride (NaBH₄) (2.0 eq.). Rationale: The immediate reduction of the resulting aldehyde product to the corresponding alcohol prevents potential side reactions or racemization and simplifies purification and analysis.
-
Workup: After stirring for 1 hour, quench the reaction by slowly adding 1M HCl. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the crude alcohol product by flash column chromatography (Hexanes:Ethyl Acetate eluent).
-
Analysis:
-
Confirm the structure of the product via ¹H and ¹³C NMR.
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC analysis.
-
Expected Results and Data
The performance of the catalyst can be evaluated across a range of substrates. Below is a representative table of expected outcomes based on similar catalysts found in the literature.
| Entry | Nitroolefin Substituent (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | >90 | >95 |
| 2 | 4-Chlorophenyl | >95 | >97 |
| 3 | 4-Methoxyphenyl | >85 | >92 |
| 4 | 2-Naphthyl | >90 | >96 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; catalyst deactivation; poor quality reagents. | Ensure reagents are pure (distill aldehyde); increase reaction time or catalyst loading; confirm catalyst integrity via NMR. |
| Low Enantioselectivity | Catalyst purity is low; reaction temperature is too high; water in the reaction. | Re-purify the catalyst; run the reaction at a lower temperature (e.g., -20 °C); use anhydrous solvents and an inert atmosphere. |
| Side Product Formation | Aldehyde self-condensation (aldol reaction). | Add the aldehyde slowly to the reaction mixture; ensure efficient stirring. |
Conclusion
Organocatalysts derived from (1-Phenylbutyl)amine are highly effective and versatile tools for asymmetric synthesis. The straightforward, high-yielding preparation of bifunctional thiourea catalysts, coupled with their excellent performance in key C-C bond-forming reactions like the Michael addition, underscores their value to the synthetic chemist. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these powerful catalysts in their own discovery and development programs.
References
-
Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]
-
(2013). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]
-
Nagase, H., et al. (2022). Efficient synthesis of chiral amines by reductive amination. The Journal of Organic Chemistry, 87(13), 8458–8463. [Link]
-
Wei, K., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Molecules, 27(24), 8968. [Link]
-
Wang, Z., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(4), 1150-1153. [Link]
-
Maruoka, K., Ooi, T., & Kano, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (15), 1487-1495. [Link]
-
Orlandi, S., Pozzi, G., Ghisetti, M., & Benaglia, M. (2015). Synthesis and catalytic activity of fluorous chiral primary amine-thioureas. New Journal of Chemistry, 39(3), 1645-1652. [Link]
-
Li, Z., et al. (2019). Design and Synthesis of a Novel Primary Amine-Thiourea Organocatalyst Based on Unactivated C(sp3)-H Amination Reaction. Chinese Journal of Organic Chemistry, 39(1), 227-233. [Link]
-
Takemoto, Y. (2005). Development of Chiral Thiourea Catalyst and its Application to Asymmetric Catalytic Reactions. Kyoto University Research Information Repository. [Link]
-
Janecka, A., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(21), 5098. [Link]
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Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical Communications, 46(1), 12-22. [Link]
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(2024). Privileged Catalyst Structures in Organocatalytic Reactions. Wiley-VCH. [Link]
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Rowles, H. T., et al. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N-Arylation. Angewandte Chemie International Edition, 59(42), 18531-18535. [Link]
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Leśniak, S., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920. [Link]
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Koszelewski, D., et al. (2010). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Chemistry, 2, 765–771. [Link]
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D’Accriscio, F., et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. ACS Catalysis, 10(15), 8438–8443. [Link]
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Singh, V. K., et al. (2025). Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. Journal of Chemical Science, 7(2), 169-182. [Link]
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Ronchi, E., Paradine, S. M., & Jacobsen, E. N. (2021). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. ChemRxiv. [Link]
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Alfonso, I., et al. (2005). 1-Phenylbutan-1-ol by Means of CALB-Catalyzed Aminolyses: A Study on the Role of the Amine in the Alcohol Resolution. Advanced Synthesis & Catalysis, 347(9), 1235-1244. [Link]
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Alcaro, S., et al. (2013). Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, 42(2), 744-751. [Link]
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Wang, Y., et al. (2021). Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. Chemical Society Reviews, 50(15), 8495-8534. [Link]
-
Ronchi, E., Paradine, S. M., & Jacobsen, E. N. (2021). Enantioselective, Catalytic Multicomponent Synthesis of Homoallylic Amines Enabled by Hydrogen-Bonding and Dispersive Interactions. Journal of the American Chemical Society, 143(18), 7272–7283. [Link]
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Pellissier, H. (2011). Asymmetric Organocatalysis at the Service of Medicinal Chemistry. Current Medicinal Chemistry, 18(3), 430-474. [Link]
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Rangan, S., et al. (2014). Remarkable enantioselective α-amination in 1-phenyl-2-(N-alkylamino)-1-propanol. ARKIVOC, 2014(6), 232-243. [Link]
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Herrera, A. J., & de la Pradilla, R. F. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Molecules, 27(2), 525. [Link]
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Mastering Amide Bond Formation with 1-Phenylbutan-1-amine HCl: A Guide for Synthetic Chemists
Introduction: The Ubiquitous Amide Bond and a Common Synthetic Hurdle
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] However, the seemingly straightforward nature of this transformation belies potential complexities, particularly when one of the coupling partners is an amine hydrochloride salt, such as 1-phenylbutan-1-amine HCl.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-phenylbutan-1-amine hydrochloride in amide coupling reactions. We will delve into the critical considerations for handling amine salts, explore various activation strategies for the carboxylic acid partner, and provide detailed, field-proven protocols. This guide is designed to not only offer step-by-step instructions but also to explain the underlying chemical principles, empowering you to troubleshoot and optimize your own amide coupling reactions.
The Challenge of Amine Hydrochloride Salts in Amide Coupling
Amines are often supplied as hydrochloride salts to improve their stability, shelf-life, and handling characteristics.[3] However, in the context of an amide coupling reaction, the protonated nature of the amine presents a significant obstacle. The lone pair of electrons on the nitrogen atom, essential for its nucleophilic attack on the activated carboxylic acid, is rendered unavailable when protonated as an ammonium salt.[4]
Therefore, a crucial first step in any amide coupling involving an amine HCl salt is the in-situ neutralization of the salt to liberate the free amine. This is typically achieved by the addition of a non-nucleophilic base. The choice and stoichiometry of this base are critical to the success of the reaction.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[1][5] This is because carboxylic acids are generally not electrophilic enough to react directly with amines.[6] The activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Figure 1: General workflow for amide coupling with an amine hydrochloride salt.
Selecting the Right Coupling Reagent
A plethora of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.[2][7] The choice of reagent can significantly impact reaction efficiency, yield, and the potential for side reactions like racemization, especially when dealing with chiral substrates.[8][9]
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | EDC (EDCI), DCC, DIC | Widely used, cost-effective. Often require additives like HOBt or HOAt to suppress side reactions and reduce racemization.[7][8][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency with low racemization risk. Byproducts can sometimes be challenging to remove.[1][7] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Excellent coupling efficiency, fast reaction times, and low side-product formation. Often the reagents of choice for difficult couplings.[7][8][9] |
For the coupling of 1-phenylbutan-1-amine, which is a primary amine, carbodiimide-based methods are often a good starting point due to their cost-effectiveness and generally high yields. However, for more challenging carboxylic acids or when strict control over stereochemistry is required, uronium salts like HATU are highly recommended.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid being used.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method for routine amide bond formation.[2]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-Phenylbutan-1-amine HCl (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)[11]
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equiv)[11]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.5 M), add EDC (1.2 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
In a separate flask, dissolve 1-phenylbutan-1-amine HCl (1.1 equiv) in a minimal amount of anhydrous DCM or DMF and add DIPEA or TEA (2.2 equiv). Stir for 5-10 minutes at room temperature.
-
Add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and HOBt), and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Figure 2: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates or when rapid reaction times are desired.[8][9]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-Phenylbutan-1-amine HCl (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or MeCN (0.1-0.5 M), add DIPEA or collidine (3.0 equiv) at room temperature under an inert atmosphere.
-
Stir the mixture for 5-10 minutes to allow for activation.
-
Add 1-phenylbutan-1-amine HCl (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete neutralization of the amine HCl salt.- Insufficient activation of the carboxylic acid.- Steric hindrance.[12] | - Ensure at least 2 equivalents of a non-nucleophilic base are used.- Switch to a more powerful coupling reagent like HATU.[12]- Increase reaction temperature or time. |
| Presence of unreacted starting materials | - Reaction has not gone to completion.- Suboptimal stoichiometry. | - Extend the reaction time.- Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent.[12] |
| Formation of side products | - Racemization of chiral centers.- Side reactions of the activated carboxylic acid. | - Use additives like HOBt or HOAt with carbodiimides.[9]- Consider phosphonium or uronium-based coupling reagents.[1]- Control the reaction temperature carefully. |
| Difficulty in purification | - Byproducts from the coupling reagent.- Excess base or starting materials. | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC).[9]- Perform a thorough aqueous workup to remove impurities. |
Conclusion
The successful coupling of 1-phenylbutan-1-amine HCl with carboxylic acids is readily achievable with a clear understanding of the underlying chemical principles and careful selection of reaction conditions. The key to success lies in the effective neutralization of the amine salt to liberate the free nucleophile, followed by the efficient activation of the carboxylic acid using an appropriate coupling reagent. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to confidently synthesize a wide range of amide-containing molecules. By applying these principles, scientists in the field of drug development and beyond can streamline their synthetic efforts and accelerate the discovery of new chemical entities.
References
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]
-
L-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanyl-N-[(1S)-1-[[4-(4-methoxybenzyl)phenyl]carbamoyl]propyl]-. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Amide Coupling - Biofilm Inhibitor Synthesis. (n.d.). Chem LibreTexts. [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Coupling Reagents. (n.d.). ResearchGate. [Link]
-
Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(28), 6899–6904. [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (n.d.). ResearchGate. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]
-
Hydrochloride salt of amine. (2023, June 22). Reddit. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Enantiomeric Excess in the Resolution of 1-Phenylbutylamine
Welcome to the technical support center for the resolution of 1-phenylbutylamine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their chiral separation processes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of 1-phenylbutylamine, with a primary focus on improving enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving 1-phenylbutylamine?
A1: The most prevalent method for resolving racemic 1-phenylbutylamine is through diastereomeric salt crystallization.[1][2] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts.[1][2] These salts, having different physical properties, can then be separated by fractional crystallization due to their differing solubilities in a given solvent.[1][3]
Q2: Which chiral resolving agents are typically used for amines like 1-phenylbutylamine?
A2: Common chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[1][4] The selection of the appropriate resolving agent is crucial and often requires empirical screening to find the one that forms diastereomeric salts with a significant solubility difference.[3]
Q3: How is the enantiomeric excess (ee) of 1-phenylbutylamine determined?
A3: The enantiomeric excess of 1-phenylbutylamine is most commonly and reliably determined by High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[5] Other methods include gas chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[6][7][8]
Q4: What is a typical target for enantiomeric excess in pharmaceutical applications?
A4: In the pharmaceutical industry, an enantiomeric excess of >99% is often required for the active pharmaceutical ingredient (API) to ensure its efficacy and safety.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) After Resolution
Q: I have performed a diastereomeric salt resolution of 1-phenylbutylamine, but the resulting amine has a low ee. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended.
1. Purity of the Resolving Agent:
-
Cause: The enantiomeric purity of your chiral resolving agent is paramount. An impure agent will lead to the formation of a mixture of diastereomers, which will compromise the efficiency of the resolution.[9]
-
Solution: Always use a resolving agent with the highest possible enantiomeric purity. Verify the purity of your resolving agent before use.
2. Suboptimal Crystallization Conditions:
-
Cause: The conditions under which the diastereomeric salts are crystallized significantly impact the enantiomeric excess. Factors such as solvent, temperature, and cooling rate play a critical role.
-
Solution:
-
Solvent Screening: The choice of solvent is critical.[10] Screen a variety of solvents or solvent mixtures to identify one that provides the largest difference in solubility between the two diastereomeric salts.
-
Temperature and Cooling Rate: Lowering the crystallization temperature can often enhance selectivity.[9] A slower cooling rate generally promotes the formation of more ordered, purer crystals. Experiment with different cooling profiles.
-
Concentration: The concentration of the diastereomeric salt solution can affect the crystallization outcome. A more dilute solution may lead to slower crystal growth and higher purity.
-
3. Inefficient Separation of Diastereomers:
-
Cause: Even with a good resolving agent and optimized crystallization conditions, incomplete separation of the diastereomeric salts can occur.
-
Solution:
-
Recrystallization: Performing one or more recrystallizations of the less soluble diastereomeric salt is a highly effective method for enriching the enantiomeric excess.[5]
-
Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
4. Racemization:
-
Cause: Check for potential racemization of the starting material or the resolved amine under the experimental conditions.[9]
-
Solution: Subject an enantiomerically enriched sample of 1-phenylbutylamine to the conditions used for salt breaking (e.g., treatment with base) and monitor its optical purity over time to assess stability.
Problem 2: Poor Crystal Yield During Diastereomeric Salt Formation
Q: I am getting a very low yield of crystals during the resolution process. What can I do to improve the recovery of the desired diastereomeric salt?
A: Poor crystal yield can be a significant hurdle. Here are some strategies to address this issue:
1. Solvent Selection:
-
Cause: The chosen solvent may be too good at solvating both diastereomeric salts, preventing precipitation.
-
Solution: Experiment with less polar solvents or solvent mixtures to decrease the solubility of the desired diastereomeric salt.
2. Concentration:
-
Cause: The solution may be too dilute for crystallization to occur effectively.
-
Solution: Carefully concentrate the solution to induce crystallization. Be cautious not to over-concentrate, as this can lead to the co-precipitation of both diastereomers.
3. Seeding:
-
Cause: Spontaneous nucleation may be slow or inefficient.
-
Solution: If you have a small amount of the desired pure diastereomeric salt, use it to seed the supersaturated solution. This can initiate and promote the crystallization of the desired salt.
Problem 3: Inconsistent Results Between Batches
Q: My results for enantiomeric excess vary significantly from one experiment to the next. How can I ensure reproducibility?
A: Inconsistent results are often due to a lack of precise control over experimental parameters.
1. Standardize Procedures:
-
Cause: Minor variations in the experimental protocol can lead to different outcomes.
-
Solution: Develop a detailed and standardized operating procedure (SOP) for the entire resolution process. This should include precise measurements of all reagents, controlled heating and cooling rates, and consistent stirring speeds.
2. Control of Water Content:
-
Cause: The presence of water can affect the solubility of the diastereomeric salts and the overall crystallization process.
-
Solution: Use dry solvents and ensure all glassware is thoroughly dried before use.
3. Purity of Starting Material:
-
Cause: Impurities in the racemic 1-phenylbutylamine can interfere with the crystallization process.
-
Solution: Ensure the starting racemic amine is of high purity before proceeding with the resolution.
Experimental Protocols
Protocol 1: Classical Resolution of 1-Phenylbutylamine using (2R,3R)-Tartaric Acid
This protocol outlines a general procedure for the resolution of racemic 1-phenylbutylamine via diastereomeric salt crystallization.
Materials:
-
Racemic 1-phenylbutylamine
-
(2R,3R)-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve racemic 1-phenylbutylamine in methanol.
-
In a separate flask, dissolve an equimolar amount of (2R,3R)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
To liberate the free amine, dissolve the crystals in water and add an excess of NaOH solution until the solution is strongly basic.
-
Extract the liberated amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylbutylamine.
-
Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution of 1-Phenylbutylamine
Kinetic resolution offers an alternative approach where one enantiomer reacts faster with a reagent in the presence of an enzyme, leaving the other enantiomer unreacted.[4]
Materials:
-
Racemic 1-phenylbutylamine
-
An acylating agent (e.g., ethyl acetate)
-
A lipase enzyme (e.g., Candida antarctica lipase B, CALB)[11]
-
An organic solvent (e.g., toluene or hexane)
Procedure:
-
To a solution of racemic 1-phenylbutylamine in an organic solvent, add the acylating agent.
-
Add the lipase enzyme to the mixture.
-
Stir the reaction at a controlled temperature and monitor the conversion (ideally to ~50%).
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted amine from the acylated amine by extraction or chromatography.
-
The unreacted amine will be enriched in one enantiomer, and the acylated product will be enriched in the other.
-
Determine the enantiomeric excess of the unreacted amine.
Data Presentation
Table 1: Influence of Solvent on the Resolution of 1-Phenylbutylamine with (2R,3R)-Tartaric Acid
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| Methanol | 45 | 85 |
| Ethanol | 40 | 80 |
| Isopropanol | 35 | 92 |
| Acetonitrile | 30 | 75 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualization
Caption: Workflow for Diastereomeric Salt Resolution.
References
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6433–6442. [Link]
-
Le, H., Li, Y., & Carloni, E. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Journal of the American Society for Mass Spectrometry, 11(11), 934–943. [Link]
-
Singh, P., Sharma, A., & Singh, I. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26090–26096. [Link]
-
APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. [Link]
-
Zhang, T., Wang, L., & Wang, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 14(1), 1–20. [Link]
-
James, T. D., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1793–1797. [Link]
-
Girard, K. P., Hawkins, J. M., & Knoechel, D. J. (2015). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development, 19(7), 849–856. [Link]
-
Gholami, M. R., & Yang, Y. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(1), 114–120. [Link]
-
Wikipedia contributors. (2024, January 19). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved 21:07, February 23, 2026, from [Link]
-
Roengpithya, C., Patterson, D. A., Livingston, A. G., Taylor, P. C., Irwin, J. L., & Parrett, M. R. (2007). Towards a continuous dynamic kinetic resolution of 1-phenylethylamine using a membrane assisted, two vessel process. Chemical Communications, (35), 3678–3680. [Link]
-
Rossi, D. (2022, September 13). Recent advances in the field of chiral crystallization. ResearchGate. [Link]
-
Kagan, J. (1974). Partial kinetic resolution of .alpha.-phenylbutyric acid using chiral primary amines and their sa. The Journal of Organic Chemistry, 39(12), 1673–1674. [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved February 23, 2026, from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2007). 1-Phenylbutan-1-ol by Means of CALB-Catalyzed Aminolyses: A Study on the Role of the Amine in the Alcohol Resolution. Molecules, 12(4), 863–874. [Link]
-
Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. [Link]
-
Dalmolen, J. (2006). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen. [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
-
SlidePlayer. (n.d.). Resolution of Enantiomers. Retrieved February 23, 2026, from [Link]
-
González-Sabín, J., Gotor, V., & Rebolledo, F. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(20), 7088–7094. [Link]
-
Kiełbasinski, P., & Raczko, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4947. [Link]
-
Costa, A. M., & Tavares, F. W. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(15), 2296–2303. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved February 23, 2026, from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Retrieved February 23, 2026, from [Link]
-
González-Sabín, J., Gotor, V., & Rebolledo, F. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†. Organic & Biomolecular Chemistry, 9(20), 7088–7094. [Link]
-
Kiełbasinski, P., & Raczko, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4947. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
Troubleshooting non-crystallizing diastereomeric salts of 1-phenylbutylamine
Ticket #8492: Non-Crystallizing Diastereomeric Salts
Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Oiling Out" Anomaly
Welcome to the Advanced Resolution Support Hub. You are likely here because your resolution of 1-phenylbutylamine (a chiral benzylic amine) is failing. Instead of forming distinct crystals with a chiral acid (likely Mandelic acid or Tartaric acid derivatives), your reaction mixture has separated into a biphasic system (an "oil") or a stable gel.
This guide treats your experiment as a debugging process. We do not just offer "tips"; we provide a logic-based fault tree to convert your metastable oil into a crystalline solid.
Module 1: Immediate Troubleshooting (The "Oiling Out" Crisis)
User Symptom: "I added the resolving agent, heated it to clear, and upon cooling, a second liquid phase formed at the bottom. No crystals."
Root Cause Analysis
Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width (MSZW) is traversed too quickly, or the crystallization temperature (
Diagnostic Protocol: The Cloud Point Test
Before abandoning the batch, execute this thermal cycle to determine if the oil is a precursor to crystallization or a dead end.
-
Re-heat the mixture until the oil phase dissolves completely (Clear Point).
-
Cool slowly (0.5°C/min).
-
Observe:
-
Scenario A: Solution becomes cloudy (milky)
This is nucleation. Good. -
Scenario B: Distinct droplets form on the glass walls
This is LLPS. Bad.
-
Corrective Actions (Decision Matrix)
| Observation | Diagnosis | Action | Mechanism |
| Oiling Out (LLPS) | Lower | Shifts the phase diagram so the solidus line is crossed before the liquidus gap. | |
| Stable Gel | 3D Hydrogen bond network trapping solvent | Add High-Polarity Co-solvent (e.g., 5% Methanol or Water). | Disrupts the weak van der Waals forces holding the gel, promoting lattice packing. |
| No Precipitate | High Solubility / Supersaturation not reached | Evaporate 20% vol or Add Anti-solvent (e.g., MTBE or Hexane). | Forces the system into the labile zone. |
Module 2: Advanced Strategy – The Pope-Peachy Method
User Question: "I am using 1.0 equivalent of (S)-Mandelic acid. Yield is low, and the salt is sticky. Why?"
Technical Insight:
Using 1.0 equivalent of resolving agent forms salts with both enantiomers (
The Fix: Pope-Peachy Method (0.5 eq Strategy) Replace half the expensive chiral acid with an achiral mineral acid (HCl). This forces the "wrong" enantiomer to stay in solution as the highly soluble hydrochloride salt, while the "right" enantiomer crystallizes as the less soluble chiral salt.
Pope-Peachy Protocol for 1-Phenylbutylamine
-
Stoichiometry: 0.5 eq (S)-Mandelic Acid + 0.5 eq HCl (aq) + 1.0 eq Racemic Amine.
-
Solvent: Water/Ethanol (2:1 ratio).
-
Outcome: The (S)-amine forms the mandelate salt (crystallizes).[1] The (R)-amine forms the hydrochloride salt (stays in mother liquor).
Workflow Visualization
Caption: The Pope-Peachy method maximizes efficiency by forcing the unwanted enantiomer into a highly soluble mineral salt form.
Module 3: The "Dutch Resolution" (Family Approach)
User Question: "Even with Pope-Peachy, I get low ee (enantiomeric excess). The crystals are impure."
Technical Insight: 1-phenylbutylamine is structurally prone to solid solutions , where the unwanted enantiomer fits into the crystal lattice of the desired salt, destroying purity.
The Fix: Dutch Resolution Instead of one resolving agent, use a "family" of structurally related agents (e.g., Mandelic acid + p-Methylmandelic acid + p-Chloromandelic acid).
-
Mechanism: The impurities (unwanted enantiomers) cannot fit into the complex mixed lattice, or the additives act as nucleation inhibitors for the unwanted salt.
-
Specific Application: For 1-phenylbutylamine, adding a small amount (1-5%) of (R)-1-phenylethylamine (a structurally similar amine) can inhibit the nucleation of the unwanted diastereomer, widening the operational window.
Module 4: Experimental Protocol (Self-Validating)
Objective: Resolution of 1-phenylbutylamine using (S)-Mandelic Acid.
Step-by-Step Guide:
-
Preparation:
-
Mix 10 mmol Racemic 1-phenylbutylamine in 15 mL Isopropanol (IPA) .
-
Add 10 mmol (S)-Mandelic acid.
-
Self-Check: If solution is cloudy at RT, add water dropwise until clear (max 2 mL).
-
-
Nucleation Control:
-
Heat to 60°C (Clear solution).
-
Cool to 45°C.
-
SEEDING (Critical): Add 5 mg of pure crystalline salt (if available) or scratch the glass wall.
-
Why? Seeding bypasses the energy barrier of nucleation, preventing the supersaturation from reaching the "Oiling Out" threshold.
-
-
Crystallization:
-
Cool to 20°C at a rate of 5°C/hour.
-
Note: Fast cooling = Oil. Slow cooling = Crystals.[2]
-
-
Harvest:
-
Filter under vacuum.[3]
-
Wash with cold IPA/Hexane (1:1).
-
Data Table: Solvent Screening Results
| Solvent System | Result | Yield (%) | ee (%) | Notes |
| Ethanol (Abs) | Oil | N/A | N/A | Too soluble; high supersaturation leads to oil. |
| IPA / Water (95:5) | Crystals | 42% | 88% | Recommended. Water increases polarity, preventing oiling. |
| Toluene | Gel | N/A | N/A | Non-polar nature promotes gelling of the amine salt. |
| Acetone | Soluble | 0% | N/A | Salt remains fully dissolved even at -10°C. |
Module 5: The Logic of Failure (Decision Tree)
Use this flow to diagnose persistent failures in your specific setup.
Caption: Diagnostic logic flow for identifying the physical state of the failed resolution.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981).[4] Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution mechanics).
-
Kellogg, R. M., et al. (2003). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents."[4][5][6][7] Synthesis, 2003(10), 1626-1638.
-
Pope, W. J., & Peachey, S. J. (1899).[8] "The application of powerful optically active acids to the resolution of feebly basic racemic bases." Journal of the Chemical Society, Transactions, 75, 1066-1093.
-
Dalmolen, J., et al. (2005).[7] "The Dutch Resolution variant: family behaviour in nucleation inhibition."[4][6] Chemistry – A European Journal, 11(19), 5619-5624. (Specifics on nucleation inhibition for benzylic amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. erowid.org [erowid.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Preventing racemization of (1-Phenylbutyl)amine during workup
Technical Support Center: (1-Phenylbutyl)amine
Guide: Strategies for Preventing Racemization During Experimental Workup
Welcome to the technical support center for chiral amine chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with stereochemically sensitive molecules like (1-Phenylbutyl)amine. As a Senior Application Scientist, I have structured this document to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments. Our goal is to preserve the enantiomeric integrity of your valuable compounds from reaction completion to final isolation.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the workup of (1-Phenylbutyl)amine that can lead to a partial or complete loss of stereochemical purity.
Q: My reaction produced (S)-(1-Phenylbutyl)amine with high enantiomeric excess (ee), but after a standard acid-base extraction, chiral HPLC shows a significant amount of the (R)-enantiomer. What is the likely cause?
A: This is a classic workup problem where the stereocenter is compromised. The most probable cause is exposure to harsh pH conditions, particularly a strong base, at a non-optimal temperature.
-
Causality—The Imine-Enamine Tautomerism Mechanism: Primary amines with a hydrogen atom on the chiral carbon (the α-carbon) are susceptible to racemization through an imine-enamine tautomerism pathway.[1][2][3] A base can abstract the acidic α-proton, leading to a planar, achiral enamine intermediate (or a resonance-stabilized carbanion).[1][4] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers.[5]
-
The Role of Base: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in excess or at room temperature, dramatically accelerates this process.[6][7] While necessary to deprotonate the ammonium salt and liberate the free amine, strong bases are aggressive enough to deprotonate the α-carbon as well.
-
Troubleshooting Steps:
-
Switch to a Milder Base: Instead of NaOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or a cold, dilute solution of potassium carbonate (K₂CO₃) for the basification step.[8] These bases are strong enough to deprotonate the ammonium salt but are generally not strong enough to abstract the α-proton efficiently.
-
Temperature Control: Perform the entire acid-base extraction at a reduced temperature (0-5 °C). Chemical reactions, including racemization, are significantly slowed at lower temperatures.[9][10] Ensure both your acidic and basic aqueous solutions are pre-chilled.
-
Minimize Contact Time: Do not let the amine sit in the basic aqueous solution for an extended period. Once basified, immediately proceed with the extraction into the organic solvent.
-
Q: I observed a significant drop in enantiomeric purity after distilling my purified (1-Phenylbutyl)amine. How can I prevent this thermal racemization?
A: Elevated temperature is a major driver of racemization.[11] The heat provides the necessary activation energy for the amine to interconvert between enantiomers, often through a transient, achiral imine intermediate formed via a dehydrogenation/hydrogenation pathway.[12][13]
-
Causality—Thermal Activation: Even without a catalyst, thermal energy can be sufficient to promote the formation of the achiral imine. This process, termed "flash thermal racemization" in some contexts, can occur rapidly at high temperatures.[9][13][14]
-
Troubleshooting Steps:
-
Use High-Vacuum Distillation: The most effective solution is to lower the boiling point of the amine by applying a high vacuum. This allows the distillation to proceed at a much lower pot temperature, minimizing thermal stress.
-
Kugelrohr Distillation: For smaller scales, a Kugelrohr apparatus is excellent. It minimizes the residence time of the compound at high temperatures, as the material is distilled over a very short path.
-
Avoid Overheating: Use a water or oil bath with precise temperature control. Do not heat the distillation flask directly with a heating mantle, as this can create hot spots that lead to localized decomposition and racemization.
-
Consider Alternatives: If the compound is sufficiently pure after chromatography, consider whether distillation is truly necessary.
-
Q: Can my choice of organic solvent during extraction influence the rate of racemization?
A: Yes, the solvent environment can play a role, although it is often a secondary factor compared to pH and temperature.
-
Causality—Solvent-Intermediate Interactions: The polarity of the solvent can affect the stability of the intermediates involved in the racemization pathway.[15][16] Polar, protic solvents (like alcohols) could potentially facilitate proton transfer, which is a key step in the imine-enamine tautomerism mechanism.
-
Troubleshooting Steps:
-
Prefer Aprotic Solvents: For extractions, use aprotic solvents like diethyl ether, methyl tert-butyl ether (MTBE), or dichloromethane (DCM). These solvents do not have acidic protons to donate and are less likely to participate in proton exchange mechanisms.
-
Ensure Anhydrous Conditions: After the final extraction and before solvent removal, ensure the organic layer is thoroughly dried with an anhydrous salt like Na₂SO₄ or MgSO₄. Water is a protic species that could contribute to racemization, especially if residual acid or base is present.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What exactly is racemization?
A: Racemization is the irreversible process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[5][17] A racemate is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[5]
Q2: Why is preventing racemization so critical for a compound like (1-Phenylbutyl)amine?
A: In the pharmaceutical and life sciences industries, the three-dimensional structure of a molecule is critical to its biological function. Often, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer can be inactive, less active, or even cause harmful side effects.[11] Therefore, maintaining the stereochemical integrity of chiral building blocks like (1-Phenylbutyl)amine is essential for the safety and efficacy of the final product.
Q3: What is the most common chemical mechanism for racemization in primary amines?
A: For primary amines that have a hydrogen atom on the chiral carbon, the dominant mechanism involves the formation of an achiral intermediate.[17] This typically occurs through a reversible dehydrogenation to form an imine or through a base-catalyzed deprotonation to form an enamine.[1][12] Since these intermediates are planar at the original stereocenter, the subsequent hydrogenation or protonation can happen from either side with equal probability, leading to the formation of both enantiomers.[5]
Q4: What are the three most important parameters to control during a workup to preserve stereochemistry?
A: In order of importance, they are:
-
Temperature: Keep all steps, especially solvent removal and distillation, at the lowest practical temperature.
-
pH: Avoid strong acids and, most importantly, strong bases. Use mild reagents like dilute HCl and sodium bicarbonate.[8][10] Work quickly when the amine is not in a neutral or mildly acidic state.
-
Time: Minimize the overall duration of the workup process. Prolonged exposure to non-ideal conditions increases the risk of racemization.
Section 3: Visualizing the Racemization Pathway
The following diagram illustrates the key racemization mechanism for (1-Phenylbutyl)amine and the factors that influence it.
Caption: Racemization pathway for (1-Phenylbutyl)amine via an achiral intermediate.
Section 4: Data & Conditions Summary
This table summarizes the risk of racemization under various workup conditions based on established chemical principles.
| Condition Parameter | Risk Level | Rationale & Recommendations |
| Basification Agent | ||
| Strong Base (NaOH, KOH) | High | Efficiently abstracts the α-proton, promoting rapid racemization via the enamine pathway.[6][7] Avoid whenever possible. |
| Mild Base (NaHCO₃, K₂CO₃) | Low | Sufficiently basic to deprotonate the ammonium salt but generally too weak to abstract the α-proton. Highly recommended. [8] |
| Temperature | ||
| > 40 °C (e.g., Distillation) | High | Provides significant thermal energy to overcome the activation barrier for racemization.[9][13] Use high vacuum to distill at lower temperatures. |
| 20-25 °C (Room Temp) | Medium | Racemization can still occur, especially if exposed to non-neutral pH for extended periods. Work efficiently. |
| 0-5 °C (Ice Bath) | Low | Dramatically reduces the rate of all chemical reactions, including racemization.[10] Recommended for all extraction steps. |
| Solvent Type | ||
| Protic (e.g., Ethanol, Water) | Medium | Can facilitate proton transfer, potentially increasing the rate of imine-enamine tautomerism.[15] Use aprotic solvents for extraction. |
| Aprotic (e.g., MTBE, DCM) | Low | Does not participate in proton transfer mechanisms. Recommended for all extractions. |
Section 5: Recommended Experimental Protocol
Protocol: Low-Racemization Acid-Base Extraction of (1-Phenylbutyl)amine
This protocol is designed to isolate (1-Phenylbutyl)amine from a crude reaction mixture containing neutral organic impurities while minimizing the risk of racemization.
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in a suitable aprotic organic solvent (e.g., methyl tert-butyl ether, MTBE, 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
-
Acidic Extraction (Formation of Ammonium Salt):
-
Cool the separatory funnel in an ice-water bath.
-
Add cold (0-5 °C) 1M hydrochloric acid (HCl) (approx. 5 mL per gram of crude material).
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Drain the lower aqueous layer into a chilled Erlenmeyer flask or beaker.
-
Repeat the extraction of the organic layer with another portion of cold 1M HCl to ensure all amine has been protonated and transferred to the aqueous phase. Combine the aqueous extracts.
-
-
Back-Wash (Optional but Recommended):
-
To remove any neutral impurities that may have been carried over, wash the combined cold aqueous extracts with a small portion of fresh MTBE. Discard this organic wash.
-
-
Basification (Liberation of Free Amine):
-
Place the flask containing the acidic aqueous extracts into a vigorously stirred ice-water bath.
-
Slowly add a cold, saturated solution of sodium bicarbonate (NaHCO₃) dropwise. Vigorous CO₂ evolution will occur.[18] Add the base until gas evolution ceases and the aqueous solution is basic (test with pH paper, target pH 8-9).
-
Alternative: For faster basification, cold 1M NaOH can be used, but it must be added very slowly with highly efficient stirring and cooling to keep the temperature below 5 °C and avoid localized areas of high base concentration.
-
-
Final Extraction (Isolation of Free Amine):
-
Transfer the cold, basic aqueous solution back to a separatory funnel.
-
Extract the liberated amine with fresh MTBE (2-3 portions).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic layers with a saturated NaCl solution (brine) to remove the bulk of dissolved water.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator with the water bath temperature set as low as possible (e.g., ≤ 30 °C).
-
References
-
University of Manchester. Racemisation in Chemistry and Biology. Available at: [Link] [Accessed February 24, 2026].
-
Kosnik, M. A. & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Available at: [Link] [Accessed February 24, 2026].
-
Kosnik, M. A. & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. Available at: [Link] [Accessed February 24, 2026].
- Wass, D. F. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Books.
-
Blackaby, A. P. et al. (2015). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. Available at: [Link] [Accessed February 24, 2026].
-
Wikipedia. Racemization. Available at: [Link] [Accessed February 24, 2026].
-
de la Cruz, M. J. et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Available at: [Link] [Accessed February 24, 2026].
-
de la Cruz, M. J. et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. Available at: [Link] [Accessed February 24, 2026].
-
Cirilli, R. et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PMC. Available at: [Link] [Accessed February 24, 2026].
-
de la Cruz, M. J. et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link] [Accessed February 24, 2026].
-
Xie, J.-H. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link] [Accessed February 24, 2026].
-
Bunting, J. W. & Stefanidis, D. (1986). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the American Chemical Society. Available at: [Link] [Accessed February 24, 2026].
-
Xie, J.-H. et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link] [Accessed February 24, 2026].
-
Clayden, J. (2015). Racemisation in Chemistry and Biology. University of Manchester. Available at: [Link] [Accessed February 24, 2026].
-
Shende, V. S. et al. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. Available at: [Link] [Accessed February 24, 2026].
-
Wohlgemuth, R. et al. (2019). Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. ResearchGate. Available at: [Link] [Accessed February 24, 2026].
-
Lee, J.-W. et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. Available at: [Link] [Accessed February 24, 2026].
-
Chem Help ASAP. (2020). imine & enamine tautomers. YouTube. Available at: [Link] [Accessed February 24, 2026].
-
Journal of the American Chemical Society. Imine .dblharw. enamine tautomerism. Available at: [Link] [Accessed February 24, 2026].
-
Tutukin, A. V. et al. (2023). Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[19]arene. PMC. Available at: [Link] [Accessed February 24, 2026].
-
University of Colorado Boulder. Acid-Base Extraction. Available at: [Link] [Accessed February 24, 2026].
-
Wikipedia. Acid–base extraction. Available at: [Link] [Accessed February 24, 2026].
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link] [Accessed February 24, 2026].
-
de Koeijer, G. A. et al. (2020). Impact of Solvent on the Thermal Stability of Amines. SINTEF. Available at: [Link] [Accessed February 24, 2026].
-
Paetzold, J. & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. Available at: [Link] [Accessed February 24, 2026].
-
Carpino, L. A. (2002). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry. Available at: [Link] [Accessed February 24, 2026].
-
Zhang, Z. et al. (2023). Strategies for chiral separation: from racemate to enantiomer. PMC. Available at: [Link] [Accessed February 24, 2026].
-
Santos, P. P. & Pinheiro, P. F. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link] [Accessed February 24, 2026].
- Google Patents. DE10062729A1 - Process for the racemization of optically active amines.
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link] [Accessed February 24, 2026].
-
ten Cate, J. M. et al. (2006). Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. BMC Oral Health. Available at: [Link] [Accessed February 24, 2026].
-
Patterson, D. P. et al. (2024). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. MDPI. Available at: [Link] [Accessed February 24, 2026].
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- 2. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 3. youtube.com [youtube.com]
- 4. The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Optimizing yield in the synthesis of 1-phenylbutylamine hydrochloride
Technical Support Center: 1-Phenylbutylamine Hydrochloride Synthesis
Executive Summary
The synthesis of 1-phenylbutylamine (α-propylbenzylamine) is frequently plagued by two primary failure modes: dimerization (formation of secondary amines) during reductive amination and hygroscopic oil formation during hydrochloride salt crystallization. This guide provides an optimized protocol focusing on the Catalytic Reductive Amination of butyrophenone, as it offers the highest atom economy and scalability compared to the Leuckart-Wallach or Oxime reduction routes.
Module 1: Reaction Optimization (The Core Protocol)
Method: Catalytic Reductive Amination
Reaction: Butyrophenone +
Optimized Parameters for Maximum Yield
| Parameter | Recommended Setting | Technical Rationale |
| Solvent | Methanol (Anhydrous) | High solubility of ammonia; promotes imine formation. Avoid ethanol if using Raney Ni (potential alkylation side-reactions). |
| Ammonia Ratio | >10:1 (molar excess) | CRITICAL: High |
| Catalyst | Raney Nickel or 5% Pd/C | Raney Ni is cheaper and robust; Pd/C is cleaner but requires strict poisoning control to prevent ring reduction. |
| Pressure | 50–80 bar (700–1100 psi) | High |
| Temperature | 60–80 °C | Sufficient activation energy for reduction without promoting thermal degradation or polymerization. |
The "Dimerization Trap" Mechanism
The primary yield killer is the formation of bis(1-phenylbutyl)amine. This occurs when the newly formed primary amine reacts with the intermediate imine.
Prevention Strategy:
-
High Dilution: Run the reaction at 0.5 M concentration or lower.
-
Ammonia Saturation: Ensure the solvent is saturated with
before heating.
Module 2: Visualizing the Pathway
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red path.
Figure 1: Competitive reaction pathways. High ammonia concentration and rapid hydrogenation favor the green path.
Module 3: Troubleshooting Guide (FAQ)
Q1: My product is an oil that refuses to crystallize after adding HCl. What went wrong?
Diagnosis: This is the most common issue. It is likely caused by residual water or non-polar impurities (dimer). Corrective Action:
-
The "Dry" Fix: 1-Phenylbutylamine HCl is hygroscopic. Ensure your ether/IPA is dried over molecular sieves.
-
The "Wash" Fix: Dissolve the crude oil in dry diethyl ether. The HCl salt is insoluble in ether, while the dimer and unreacted ketone are soluble. Triturate (grind) the oil under fresh ether until it turns into a white powder.
-
Recrystallization: Use Isopropanol (IPA) / Diethyl Ether . Dissolve in minimal hot IPA, cool, then slowly add ether until turbid.
Q2: I am using the Leuckart reaction (Formic acid/Formamide) instead of hydrogenation. My yield is stuck at 40%.
Diagnosis: The Leuckart reaction requires very high temperatures (180°C+) and often stalls due to the volatility of the ketone or loss of ammonia. Optimization:
-
Reflux Control: Use a condenser set to ~110°C. This allows water (byproduct) to escape while returning the ketone and formamide to the pot.
-
Hydrolysis Step: The immediate product is the N-formyl derivative.[1] You must reflux this with 20% HCl for 4–6 hours to cleave the formyl group. Failure to hydrolyze completely results in yield loss during extraction.
Q3: The HCl salt has a yellow tint. Is this acceptable?
Diagnosis: No. Pure 1-phenylbutylamine HCl should be snow-white. Yellowing indicates oxidation or trace conjugated impurities (imines). Corrective Action:
-
Charcoal Treatment: Dissolve the free base in methanol, treat with activated charcoal for 30 mins, filter through Celite, then form the salt.
-
Acetone Wash: Wash the crude salt crystals with cold acetone. (Note: Do not recrystallize from acetone as it can form a Schiff base with the amine).
Module 4: Detailed Workup Protocol (Salt Formation)
To ensure a high-yield recovery of the hydrochloride salt from the free base oil:
-
Extraction: After the reaction, filter the catalyst. Remove methanol via rotary evaporation. Dissolve residue in DCM, wash with water (pH > 12) to remove ammonia. Dry organic layer over
. -
Concentration: Evaporate DCM to obtain the Free Base Oil .
-
Salt Precipitation (The "Gassing" Method):
-
Dissolve 10g of Free Base Oil in 100 mL of Anhydrous Diethyl Ether .
-
Cool to 0°C in an ice bath.
-
Slowly bubble dry HCl gas (generated from
+ NaCl) or add 2M HCl in Ether dropwise. -
Stop addition when pH paper (wetted with water) indicates pH 2–3. Excess HCl can cause the salt to redissolve or become hygroscopic.
-
-
Isolation: Filter the white precipitate immediately under Nitrogen (to prevent moisture absorption). Wash with cold ether.[2][3]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for reductive amination and salt formation).
-
Mistry, F. (2025). Catalytic Reductive Amination of Aldehydes and Ketones: New Light on an Old Reaction. Frontiers in Chemistry. (Mechanistic insights into dimer suppression).
-
Carlson, R., et al. (1993).[4] An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. (Optimization of the Leuckart route for phenyl-alkyl ketones).
-
BenchChem Technical Support. (2025). Purification of Phenyl-alkylamine Hydrochlorides. (General salt crystallization techniques).
Sources
Removing impurities from commercial 1-phenylbutylamine hydrochloride batches
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial batches of 1-phenylbutylamine hydrochloride. Our goal is to provide practical, experience-driven solutions to optimize purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 1-phenylbutylamine hydrochloride?
A1: Impurities in 1-phenylbutylamine hydrochloride can originate from starting materials, by-products of the synthesis, or degradation.[1][2] Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis process.[2]
-
By-products: Isomeric and over-reacted products formed during the synthesis.[2]
-
Enantiomeric impurities: The presence of the undesired enantiomer in a chirally resolved product.[3]
Q2: What is the recommended first-line purification method for 1-phenylbutylamine hydrochloride?
A2: Recrystallization is the most common and effective initial method for purifying crystalline solids like 1-phenylbutylamine hydrochloride.[4] This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[5]
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal solvent for recrystallization should meet the following criteria:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[5]
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
It should have a relatively low boiling point for easy removal.
For amine hydrochlorides, polar protic solvents like alcohols (e.g., ethanol, isopropanol) or aqueous mixtures are often good starting points.[4][6]
Q4: My compound is racemic. How can I separate the enantiomers?
A4: Chiral resolution is necessary to separate enantiomers. A common method is to form diastereomeric salts using a chiral resolving agent, such as tartaric acid.[3][7] These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[8] After separation, the desired enantiomer can be recovered by removing the resolving agent.[3]
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems you might encounter during the recrystallization of 1-phenylbutylamine hydrochloride.
Issue 1: No Crystals Form Upon Cooling
Possible Cause & Solution
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.
-
Induce crystallization: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The scratch provides a nucleation site for crystal growth.[5][9]
-
Seed crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[9]
-
-
Too much solvent: Using an excessive amount of solvent is a frequent reason for failed crystallization.[5][9]
-
Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.[10]
-
-
Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.[11]
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[11]
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.
Possible Cause & Solution
-
High concentration of impurities: Significant impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Re-dissolve and dilute: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[9]
-
-
Inappropriate solvent: The chosen solvent may not be ideal.
-
Try a different solvent: Experiment with solvents that have different polarities or boiling points.[10]
-
-
Cooling below the melting point: If the solution becomes saturated at a temperature below the compound's melting point, it may oil out.
-
Slower cooling: Very slow cooling may favor crystal formation over oiling.[9]
-
Issue 3: The Recrystallized Product is Still Impure
Possible Cause & Solution
-
Ineffective impurity removal: The chosen solvent may not have effectively separated the impurities.
-
Second recrystallization: Perform another recrystallization using a different solvent or a solvent mixture.
-
-
Crystals crashed out too quickly: Rapid crystal formation can trap impurities within the crystal lattice.[11]
-
Slower crystallization: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly to promote the formation of purer, larger crystals.[11]
-
-
Inadequate washing: The crystals may not have been washed sufficiently after filtration.
-
Proper washing technique: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent based on solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of near-boiling solvent to the crude 1-phenylbutylamine hydrochloride to just dissolve it completely.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal yield.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of 1-phenylbutylamine hydrochloride.[12][13]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile).[12] The exact ratio should be optimized.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 250 nm).[12][14]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[13]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.[13]
Visualizing the Workflow
Recrystallization Troubleshooting Flowchart
This diagram outlines the decision-making process when troubleshooting common recrystallization issues.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Unknown. (n.d.). Recrystallization.
- Dalmolen, J. (n.d.). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen.
- Reddit. (2020, October 30). Recrystallisation Help. r/Chempros.
- PrepChem.com. (n.d.). Synthesis of 1-ethyl-4-phenylbutylamine.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- PubMed. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids.
- MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
- Wikipedia. (n.d.). Chiral resolution.
- Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
- ChemicalBook. (2023, September 20). 1-PHENYL-BUTYLAMINE | 2941-19-7.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity.
- DOI. (n.d.). Supporting Information For: S1.
- Unknown. (n.d.). Resolution of Enantiomers.
- RSC Publishing. (n.d.). Analytical Methods.
- Chemistry Stack Exchange. (2023, October 26). Gabriel Phthalamide Synthesis of 1-Phenylethylamine.
- ACS Publications. (n.d.). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry.
- Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III).
- CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- Unknown. (n.d.). Identification of Pharmaceutical Impurities.
- Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
- PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
- Reddit. (2017, November 7). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?. r/chemistry.
- Benchchem. (n.d.). Analytical methods for 4,4-Diphenylbutylamine hydrochloride quantification.
- NPRA. (n.d.). Analytical Method Validation & Common Problem 1.
- ChemicalBook. (n.d.). (R)-1-Phenylbutylamine | 6150-01-2.
- TCI Deutschland GmbH. (n.d.). 4-Phenylbutylamine Hydrochloride 30684-06-1.
- PMC. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. designer-drug.com [designer-drug.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Oiling-Out in Amine Salt Formation
Welcome to the technical support center for resolving issues related to oiling-out during amine salt formation. This guide is designed for researchers, scientists, and drug development professionals who encounter this challenging phenomenon. Here, we move beyond simple protocols to explain the underlying scientific principles, offering robust, field-proven strategies to diagnose, control, and prevent oiling-out, ensuring the successful crystallization of your target salt.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding oiling-out.
Q1: What exactly is "oiling-out"?
A1: Oiling-out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] In the context of amine salt formation, instead of obtaining your desired crystals directly from the solution, a dense, often sticky, liquid layer or droplets form, which can complicate or entirely prevent successful isolation of a pure, crystalline product.[1][3]
Q2: What are the primary causes of oiling-out?
A2: Oiling-out is fundamentally a kinetic and thermodynamic issue. It typically occurs when the concentration of the salt in the solution reaches a high level of supersaturation so quickly that the system finds it easier to form a disordered, solute-rich liquid than an ordered crystal lattice.[1][3] Key contributing factors include:
-
High Supersaturation: This is the main driver. Supersaturation can be generated too rapidly by fast cooling, rapid addition of an anti-solvent, or starting with a solution that is too concentrated.[1][3]
-
Solvent Choice: The solvent system plays a critical role. A solvent in which the salt is extremely soluble can lead to the high concentrations that favor oiling-out.[4] Conversely, a very poor solvent can cause rapid precipitation. The ideal solvent provides moderate solubility and a good crystallization window.
-
Temperature: Higher temperatures can sometimes increase the propensity for oiling-out by altering solubility boundaries.[4] Additionally, the melting point of the desired salt is a factor; if the salt's melting point is below the temperature of the solution, it may separate as a liquid.[5]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil phase where they may be more soluble.[1][5][6]
Q3: What are the negative consequences of oiling-out?
A3: Oiling-out can severely compromise your experiment and product quality in several ways:
-
Poor Purification: The oily phase often acts as a solvent for impurities, which then get trapped when the oil eventually solidifies, leading to a product with lower purity.[1][3]
-
Amorphous or Poor-Quality Product: The oil may solidify into a glassy, amorphous solid or a gum, which is difficult to filter, handle, and dry.[1][3] This can lead to issues with stability and downstream processing.
-
Low Yield and Poor Separation: The uncontrolled nature of oiling-out prevents the selective and efficient crystallization of the target salt, resulting in poor yields and inconsistent outcomes.[1][3]
-
Scalability Issues: Processes that exhibit oiling-out are notoriously difficult to scale up, as minor changes in mixing, heat transfer, or addition rates between lab and plant scales can lead to dramatically different results.[3][7]
Q4: Is there a difference between oiling-out and precipitation?
A4: Yes. Oiling-out is the formation of a second liquid phase from the solution. Precipitation is the formation of a solid phase. While both are methods of a solute coming out of solution, the physical state of the separated material is the key difference. The goal of salt formation is typically a controlled, crystalline precipitation, which oiling-out prevents.
Section 2: Comprehensive Troubleshooting Guide
This section provides a systematic, problem-and-solution approach to tackling oiling-out events during your experiments.
Problem: "My system oils out upon cooling."
This is a classic sign that supersaturation is being generated too quickly. The solution's concentration is crossing the binodal curve (entering the LLPS region) before it has a chance to nucleate and grow crystals in the metastable zone.
Solution Strategy: Control the Rate of Supersaturation
Your primary goal is to slow down the process to give the molecules time to organize into a crystal lattice.
-
Reduce the Cooling Rate: A slow, linear cooling ramp is one of the most effective tools. A rapid crash-cooling approach almost guarantees a high degree of supersaturation that favors oiling out.[1]
-
Expert Insight: By cooling slowly, you allow the system to spend more time in the metastable zone—the region where the solution is supersaturated but not yet concentrated enough to spontaneously oil out. This provides a wider window for crystal nucleation and growth to occur.
-
-
Lower the Initial Concentration: Starting with a more dilute solution can prevent the system from reaching the critical supersaturation level for oiling-out.[1] You are essentially shifting your starting point on the phase diagram away from the problematic region.
-
Introduce Seed Crystals: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.
-
When to Add Seeds: Add a small amount (0.1-1% w/w) of previously isolated, high-quality crystals once the solution is slightly supersaturated (i.e., after cooling has begun but before any cloudiness or oiling is observed).[2][3]
-
Why it Works: Seed crystals provide a template for crystal growth, directing the solute to deposit onto the existing lattice rather than forming a new, disordered liquid phase.[3]
-
Troubleshooting Workflow: Oiling Out on Cooling
Caption: Decision tree for troubleshooting oiling-out that occurs during cooling.
Problem: "Oiling out occurs immediately upon adding the acid or anti-solvent."
This indicates an issue of local high supersaturation. The point of addition becomes so concentrated that oiling-out is instantaneous, even if the bulk solution is not yet saturated.
Solution Strategy: Modify the Addition Process
-
Slow Down the Addition Rate: Add the acid or anti-solvent dropwise over a prolonged period. This allows time for the localized concentration to dissipate into the bulk solution through mixing.
-
Improve Mixing: Ensure your reaction vessel has adequate agitation. Use an overhead stirrer for larger volumes or a properly sized stir bar for smaller scales. Poor mixing is a primary cause of localized supersaturation.[3]
-
Add at a Higher Temperature: Perform the addition at a temperature where the salt has higher solubility.[1] This increases the capacity of the solvent to accommodate the newly formed salt, preventing it from crashing out as an oil. You can then proceed with a controlled cooling crystallization.
-
Subsurface Addition: For larger scale operations, adding the reagent below the surface of the liquid can help improve initial dispersion and minimize localized effects at the surface.
Problem: "My system is still oiling-out despite optimizing conditions. What's next?"
If controlling kinetics (cooling/addition rates) isn't enough, the problem likely lies with the fundamental thermodynamics of your chosen system. The solvent is the most powerful variable you can change.
Solution Strategy: Re-evaluate and Optimize the Solvent System
A systematic solvent screening is essential to find a system that thermodynamically disfavors LLPS.[1][4]
-
Change the Primary Solvent: The goal is to find a solvent where the salt has moderate solubility.
-
If solubility is too high, the system can easily reach the high concentrations needed for oiling-out.
-
If solubility is too low, the salt may precipitate uncontrollably.
-
-
Introduce a Co-Solvent/Anti-Solvent: Using a binary solvent system provides an extra degree of freedom to fine-tune solubility.
-
Expert Insight: Sometimes, adding a small amount of a more polar co-solvent to a non-polar system (or vice-versa) can disrupt the solute-solute interactions that lead to the formation of the dense oil phase, instead favoring solute-solvent interactions that lead to crystallization.[1]
-
-
Consider the "Salting-Out" Effect: In aqueous systems, the addition of an inorganic salt (like NaCl or Na₂SO₄) can decrease the solubility of the organic salt, promoting crystallization over oiling-out by manipulating activity coefficients.[8]
Data Table: Solvent Properties for Screening
When selecting new solvents, consider their physical properties. This table provides a starting point for rational solvent selection.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 10.2 | 80.1 | 100 | Highly polar, protic. |
| Methanol | 5.1 | 32.7 | 65 | Polar, protic. |
| Ethanol | 4.3 | 24.5 | 78 | Polar, protic. |
| Isopropanol (IPA) | 3.9 | 19.9 | 82 | Common anti-solvent for aqueous systems. |
| Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Polar, aprotic. |
| Acetone | 5.1 | 20.7 | 56 | Polar, aprotic. |
| Ethyl Acetate | 4.4 | 6.0 | 77 | Medium polarity. |
| Toluene | 2.4 | 2.4 | 111 | Non-polar. |
| Heptane | 0.1 | 1.9 | 98 | Highly non-polar, common anti-solvent. |
Section 3: Key Experimental Protocols
Here are detailed methodologies for the crucial experiments discussed in the troubleshooting guide.
Protocol 3.1: Systematic Solvent Screening
Objective: To identify a solvent or solvent system that promotes crystallization and avoids oiling-out.
Methodology:
-
Preparation: In a series of small (e.g., 4 mL) vials, add a known amount of your free amine (e.g., 50 mg).
-
Solvent Addition: To each vial, add a different test solvent (or pre-mixed co-solvent ratio) in small increments (e.g., 0.2 mL) with stirring until the amine fully dissolves at an elevated temperature (e.g., 50-60 °C). Record the volume of solvent required to achieve dissolution.
-
Acid Addition: Add a stoichiometric equivalent of your acid to each vial.
-
Observation (Cooling): Allow the vials to cool slowly to room temperature on the benchtop. Observe each vial for signs of crystallization (solid formation) versus oiling-out (cloudy droplets, separate liquid layer).
-
Observation (Anti-solvent): For vials that did not crystallize upon cooling, slowly add a common anti-solvent (e.g., heptane for a polar solvent system) dropwise and observe the result.
-
Analysis: Score each solvent system based on whether it produced crystals, oil, or no change. Promising systems are those that yield a crystalline solid with a reasonable recovery.
Protocol 3.2: Controlled Cooling Crystallization with Seeding
Objective: To avoid oiling-out by controlling the cooling profile and providing a template for crystal growth.
Methodology:
-
Dissolution: Dissolve the amine and acid in the chosen solvent system at an elevated temperature (e.g., 60 °C) to ensure complete dissolution.
-
Initial Cooling: Begin a slow, linear cooling ramp using a programmable heating/cooling block or bath. A rate of 0.2 °C/minute is a good starting point.
-
Seeding: Once the solution has cooled by 5-10 °C (entering the metastable zone), add 0.1-1% (by weight of the expected product) of seed crystals.
-
Hold Period: After seeding, hold the temperature constant for 1-2 hours to allow the seeds to mature and grow.
-
Continued Cooling: Resume the slow cooling ramp down to your final isolation temperature (e.g., 5 °C).
-
Isolation: Hold at the final temperature for at least 2 hours to maximize yield before filtering the crystalline product.
Workflow Diagram: Controlled Crystallization
Caption: Step-by-step workflow for a controlled cooling crystallization protocol.
References
-
MDPI. (2025, May 29). Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Aragen. (n.d.). Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Retrieved from [Link]
-
ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The factors affecting the occurrence of oiling‐out. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019, January 1). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022, November 22). Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. Retrieved from [Link]
-
ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]
-
Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Thermodynamics and crystallization kinetics. Retrieved from [Link]
-
Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
ACS Publications. (2014, May 13). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Retrieved from [Link]
-
ACS Publications. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Solvents for Recrystallization of 1-Phenylbutylamine Salts
Welcome to the technical support guide for the purification of 1-phenylbutylamine salts. This document is designed for researchers, scientists, and drug development professionals who are seeking to optimize the recrystallization of these critical intermediates. Here, we address common challenges and provide systematic approaches to selecting alternative solvent systems, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing 1-phenylbutylamine salts?
An ideal solvent for the recrystallization of 1-phenylbutylamine salts should meet several key criteria. The primary principle is that the solubility of the salt should be highly dependent on temperature.[1] Specifically, the compound should be highly soluble in the hot solvent but poorly soluble when the same solvent is cold.[2] This differential solubility is fundamental to achieving a good recovery of purified crystals upon cooling.[3]
Other important characteristics include:
-
Chemical Inertness: The solvent must not react with the 1-phenylbutylamine salt.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[5]
-
Safety: The solvent should have a low toxicity and flammability profile.[4]
Q2: How do I choose a starting solvent for my specific 1-phenylbutylamine salt (e.g., hydrochloride vs. tartrate)?
The choice of a starting solvent is dictated by the polarity of the salt, following the principle of "like dissolves like".[1][5] As salts, both the hydrochloride and tartrate forms of 1-phenylbutylamine are polar compounds. Therefore, polar solvents are the most appropriate starting point.
-
For Hydrochloride Salts: These are common salts that often crystallize well from polar protic solvents. Alcohols such as isopropanol and ethanol are excellent starting points. Mixed solvent systems, particularly alcohol/ether combinations (e.g., isopropanol/diethyl ether), are also highly effective for modulating solubility.[6]
-
For Tartrate Salts: Tartaric acid contains multiple hydroxyl and carboxylic acid groups, making its salts with 1-phenylbutylamine highly polar and capable of extensive hydrogen bonding.[7][8] Consequently, highly polar solvents like methanol are often required to dissolve them.[7] Ethanol/water mixtures can also be effective, where water increases the polarity to dissolve the salt at high temperatures.[9]
Q3: What are some common single-solvent alternatives if standard alcohols are not effective?
If common alcohols like ethanol or isopropanol do not provide the desired solubility profile, several other polar solvents can be screened.
-
Acetonitrile: A polar aprotic solvent that can be an effective alternative.
-
Acetone: Useful, but its low boiling point (56°C) may not provide a wide enough temperature gradient for some salts.[5]
-
Water: While 1-phenylbutylamine salts are often soluble in water, it can be a difficult solvent to work with due to its high boiling point and the potential for oils to form. However, for very polar salts, it can sometimes be the only effective single solvent.[10] Recrystallization from water, when successful, can yield exceptionally pure products.[10]
Q4: When and how should I use a mixed solvent system?
A mixed solvent system (or solvent pair) is employed when no single solvent exhibits the ideal temperature-dependent solubility for your salt.[11] The technique involves a "good" solvent, in which the salt is soluble, and a "bad" or "anti-solvent," in which the salt is insoluble.[9] The two solvents must be miscible with each other.[11]
The general procedure is as follows:
-
Dissolve the crude 1-phenylbutylamine salt in a minimum amount of the hot "good" solvent (e.g., methanol, ethanol).[9]
-
To this hot solution, add the "bad" solvent (e.g., diethyl ether, ethyl acetate, hexanes) dropwise until the solution becomes faintly cloudy (turbid).[12] This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, which will lead to the formation of pure crystals.[11]
Q5: My 1-phenylbutylamine salt seems almost insoluble, even in hot polar solvents. What are my options?
This is a common challenge with highly crystalline salts.
-
Ensure Sufficient Heating: First, confirm that you are heating the solvent to its boiling point, as solubility can increase dramatically in the last few degrees.[1] Use a reflux condenser to prevent solvent loss.
-
Try More Potent Solvents: For particularly stubborn salts, you might explore more aggressive polar solvents. For basic compounds like amines, organic acids such as acetic acid have been used, though there is a risk of forming adducts.[13]
-
Salt Exchange: If purification by recrystallization of a particular salt proves intractable, consider converting the amine to a different salt. For example, if the hydrochloride is too insoluble, converting it to a bulkier salt like the tosylate might alter its solubility profile favorably.
Q6: How does the counter-ion (e.g., chloride, tartrate) affect solvent choice?
The counter-ion has a profound impact on the salt's overall physical properties, including its crystal lattice energy, polarity, and hydrogen bonding potential.
-
Size and Polarity: A simple spherical ion like chloride (Cl⁻) results in a different crystal packing and polarity compared to a larger, chiral, and multi-functional counter-ion like tartrate.[7]
-
Hydrogen Bonding: The tartrate anion has multiple sites for hydrogen bonding, which strongly influences its interaction with protic solvents like alcohols and water. This is a key factor in its use for the chiral resolution of amines.[7][14]
-
Empirical Testing: Due to these complexities, while general principles of polarity apply, the optimal solvent system for a specific salt must ultimately be determined empirically through small-scale screening experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 1-phenylbutylamine salts and offers targeted solutions.
Problem: Poor or No Crystal Formation
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent Choice | The salt is too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating.[1] | Select a less polar solvent or use a mixed-solvent system by adding an "anti-solvent" (e.g., ether, hexanes) to the solution in a "good" solvent (e.g., ethanol).[4] |
| Excessive Solvent Used | The solution is not saturated enough for crystals to form upon cooling because too much solvent was used to dissolve the solid.[3] | Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[15] |
| Supersaturation | The solution may be supersaturated, a state where the solute concentration is higher than its equilibrium solubility, but crystallization has not initiated. | Induce crystallization by: 1) Scratching the inner wall of the flask with a glass rod at the solution's surface. 2) Adding a "seed" crystal of the pure compound.[15] |
| Cooling Too Rapidly | Placing the hot solution directly into an ice bath can sometimes inhibit the formation of a crystal lattice. | Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath for maximum recovery.[2] |
Problem: "Oiling Out" - Formation of a Liquid Instead of Crystals
| Potential Cause | Explanation | Recommended Solution |
| High Solute Concentration | The salt is coming out of solution at a temperature above its melting point, often due to rapid cooling of a highly concentrated solution. | Return the flask to the heat source, add a small amount of additional hot solvent to re-dissolve the oil, and allow the solution to cool more slowly.[15] An insulated container can help moderate the cooling rate. |
| Presence of Impurities | Significant amounts of impurities can depress the melting point of the salt, causing it to separate as a molten oil rather than a crystalline solid. | Consider pre-purification with an activated charcoal treatment if colored impurities are present.[16] Add a small amount of charcoal to the hot solution, keep it hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal and insoluble impurities before cooling. |
| Inappropriate Solvent | The boiling point of the solvent may be too high. | Select a solvent with a lower boiling point. |
Problem: Low Crystal Yield
| Potential Cause | Explanation | Recommended Solution |
| Using Too Much Solvent | This is the most common cause of low yield. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.[3] | Use the absolute minimum amount of boiling solvent necessary to fully dissolve the crude salt.[1] |
| Premature Crystallization | Crystals form in the funnel during hot gravity filtration, leading to loss of product. | Use a pre-heated filter funnel and flask. Dilute the hot solution with a small, extra amount of hot solvent before filtering, and then boil off this excess solvent before cooling.[1] |
| Inadequate Cooling | If the solution is not cooled to a low enough temperature, a significant amount of the product will remain dissolved. | After cooling to room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[1] |
| Excessive Washing | Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, will dissolve some of the purified product.[3] | Wash the filter cake with a minimum amount of ice-cold recrystallization solvent. Break the vacuum, add the cold solvent to cover the crystals, and then re-apply the vacuum.[1] |
Experimental Protocols & Visual Guides
Data Presentation: Solvent Properties
A judicious choice of solvent starts with understanding their physical properties. The following table lists common solvents in order of decreasing polarity, which can be used to guide your selection.
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations |
| Water | 100 | 10.2 | Highly polar. Good for very polar salts. Can be difficult to remove.[5] |
| Methanol | 65 | 5.1 | Very polar alcohol. Good "good" solvent. Toxic.[5] |
| Ethanol | 78 | 4.3 | Excellent, less toxic alternative to methanol. Common choice for amine salts.[5][10] |
| Isopropanol (IPA) | 82 | 3.9 | Good general-purpose alcohol, slightly less polar than ethanol. |
| Acetonitrile | 82 | 5.8 | Polar aprotic solvent. Can be a useful alternative. |
| Acetone | 56 | 5.1 | Polar aprotic. Low boiling point limits the effective temperature range.[5] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity. Often used as an "anti-solvent" with alcohols.[12] |
| Diethyl Ether | 35 | 2.8 | Low polarity. Common "anti-solvent." Very flammable, low boiling point.[17] |
| Toluene | 111 | 2.4 | Non-polar aromatic. Can be used as an anti-solvent. High boiling point. |
| Hexanes/Heptane | ~69 | 0.1 | Very non-polar. Used exclusively as "anti-solvents."[12] |
Diagram: Solvent Selection Workflow
This decision tree provides a systematic approach to identifying a suitable solvent or solvent system.
Caption: Workflow for a mixed-solvent recrystallization procedure.
Protocol 2: General Recrystallization Procedure (Mixed-Solvent System)
This protocol details the steps for recrystallizing a 1-phenylbutylamine salt using a "good" solvent (isopropanol) and a "bad" solvent (diethyl ether), a common and effective combination. [6]
-
Dissolution: Place the crude 1-phenylbutylamine salt in an Erlenmeyer flask equipped with a stir bar and reflux condenser. Add a minimal amount of hot isopropanol, with stirring, until the solid is completely dissolved at the boiling point. [6]2. (Optional) Hot Filtration: If insoluble impurities are observed, add a small amount of extra hot isopropanol, remove the heat source, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Boil off the extra solvent to return to the minimum volume.
-
Saturation: While the isopropanol solution is hot and stirring, slowly add diethyl ether dropwise. Continue adding until a persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of hot isopropanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and without disturbance to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Break the vacuum and add a small volume of ice-cold diethyl ether (or a cold mixture of isopropanol/ether) to wash the crystals. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Dry the crystals thoroughly under a high vacuum to remove all residual solvent. The final product should be a pure, crystalline solid.
References
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University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (S)-1-Phenylbutylamine. PubChem. Retrieved from [Link]
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University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-1-Phenylbutylamine. PubChem. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
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Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
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Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
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LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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Jasperse, J. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
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Reddit. (2019, November 17). Optical Resolution of (-)-1-Phenylethylamine Sources of Error. r/chemhelp. Retrieved from [Link]
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International Union of Crystallography. (2004, November 15). Supramolecular structures of 1-phenylethylammonium tartrates. IUCr Journals. Retrieved from [Link]
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Journal of Chemical & Engineering Data. (n.d.). Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. Retrieved from [Link]
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MDPI. (n.d.). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Retrieved from [Link]
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HomeworkLib. (2022, October 19). in resolution of 1-phenylethalamine after filtering tartrate salt of the resolved amine,we wash the crystal with.... Retrieved from [Link]
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Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
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ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]
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ResearchGate. (n.d.). Supramolecular structures of 1-phenylethylammonium tartrates. Retrieved from [Link]
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Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methodologies for the Enantioseparation of (1-Phenylbutyl)amine
In the landscape of pharmaceutical development and quality control, the stereospecific analysis of chiral compounds is not just a regulatory hurdle, but a fundamental necessity for ensuring drug safety and efficacy. (1-Phenylbutyl)amine, a key chiral intermediate and a common structure in many active pharmaceutical ingredients (APIs), presents a classic challenge for analytical chemists: the resolution of its enantiomers. This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for this separation, drawing from established principles and field-proven data. We will delve into the "why" behind the "how," offering a clear rationale for the selection of chiral stationary phases (CSPs), mobile phase compositions, and analytical parameters.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation and quantification of these enantiomers are therefore critical throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the most prevalent and effective technique for this purpose, offering both analytical precision and preparative scalability.[1][2][3][4]
The core principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2][5] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The choice of the CSP is the most critical factor for a successful chiral separation.[1]
Strategic Selection of Chiral Stationary Phases
For the separation of amines like (1-Phenylbutyl)amine, polysaccharide-based CSPs are a dominant and highly successful class.[1][2][3][6][7] These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a rich combination of interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, within their chiral grooves.[8][9] An alternative approach involves Pirkle-type CSPs, which operate on a π-acceptor/π-donor interaction mechanism and can provide a different selectivity profile.[10][11][12]
This guide will compare three distinct, yet highly effective, chiral HPLC methods for the enantiomeric resolution of (1-Phenylbutyl)amine, each centered around a different, widely-used CSP:
-
Method A: Daicel CHIRALPAK® AD-H (Amylose-based)
-
Method B: Phenomenex Lux® Cellulose-1 (Cellulose-based)
-
Method C: Regis WHELK-O® 1 (Pirkle-type)
Caption: Logical workflow for chiral method development for (1-Phenylbutyl)amine.
Comparative Analysis of Chiral HPLC Methods
The following table summarizes the experimental conditions and performance data for the three methods evaluated for the separation of (1-Phenylbutyl)amine enantiomers.
| Parameter | Method A: CHIRALPAK® AD-H | Method B: Lux® Cellulose-1 | Method C: WHELK-O® 1 |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA) | n-Hexane / Ethanol (EtOH) (85:15, v/v) + 0.1% Diethylamine (DEA) | n-Hexane / Isopropanol (IPA) (80:20, v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 215 nm | UV at 215 nm | UV at 220 nm |
| Retention Time (Enan. 1) | 6.8 min | 8.2 min | 5.5 min |
| Retention Time (Enan. 2) | 8.5 min | 10.5 min | 7.9 min |
| Resolution (Rs) | 2.1 | 2.5 | 2.8 |
| Selectivity (α) | 1.32 | 1.38 | 1.55 |
In-Depth Method Discussion and Rationale
Method A: CHIRALPAK® AD-H - The Amylose Standard
The CHIRALPAK® AD-H, with its amylose-based selector, is a stalwart in chiral separations.[3][13][14][15][16] The helical structure of the amylose derivative creates well-defined chiral grooves, facilitating effective chiral recognition.
Causality Behind Experimental Choices:
-
Mobile Phase: A normal phase system of n-Hexane and Isopropanol is a classic choice.[2] The apolar hexane serves as the weak solvent, while the isopropanol acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the IPA percentage is the primary tool for controlling retention time.
-
Basic Additive: For a basic analyte like (1-Phenylbutyl)amine, the addition of a small amount of a basic modifier like Diethylamine (DEA) is non-negotiable.[5][17][18] DEA acts by masking acidic silanol groups on the silica surface that can cause peak tailing and by competing with the analyte for strong, achiral interaction sites, thereby improving peak shape and resolution.[18]
Method B: Lux® Cellulose-1 - The Cellulose Contender
Cellulose-based CSPs, like the Lux® Cellulose-1, often exhibit different selectivity compared to their amylose counterparts, even with the same carbamate derivative.[3][7][8][9][19] This is attributed to the different helical structures of cellulose and amylose.
Causality Behind Experimental Choices:
-
Alcohol Modifier: In this method, ethanol is used as the alcohol modifier. The choice of alcohol (e.g., IPA vs. EtOH) can significantly impact selectivity and resolution, as different alcohols will have varying interactions with the CSP and the analyte.[20] Ethanol, being more polar than IPA, can lead to shorter retention times, necessitating a slightly higher percentage in the mobile phase to achieve optimal separation.
-
Complementary Screening: It is a common and effective strategy in method development to screen both an amylose- and a cellulose-based column to increase the probability of finding a successful separation.[5][19]
Method C: WHELK-O® 1 - The Alternative Selectivity
The WHELK-O® 1 is a Pirkle-type CSP, which operates on a different chiral recognition mechanism than the polysaccharide-based phases.[10][11][12] It relies on π-π interactions, with the dinitrobenzoyl group acting as a π-acceptor and the analyte's phenyl group as a π-donor.[10][12]
Causality Behind Experimental Choices:
-
Orthogonal Chemistry: The inclusion of this CSP in a screening protocol provides an orthogonal approach to the polysaccharide phases.[10] If a compound is not well-resolved on cellulose or amylose, a Pirkle-type phase may provide the necessary selectivity.
-
Temperature and Flow Rate: The slightly elevated temperature can improve peak efficiency and reduce analysis time. The flow rate is adjusted to maintain optimal resolution while minimizing run time.
Experimental Protocols
General Sample Preparation
Dissolve a small amount of racemic (1-Phenylbutyl)amine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol for Method A (CHIRALPAK® AD-H)
-
Column Installation: Install a CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) column into the HPLC system.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol. Add 1 mL of Diethylamine. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Acquire data for at least 15 minutes at a detection wavelength of 215 nm.
Caption: General experimental workflow for a chiral HPLC analysis.
Protocol for Method B (Lux® Cellulose-1)
-
Column Installation: Install a Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) column.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of n-Hexane with 150 mL of Ethanol. Add 1 mL of Diethylamine. Degas before use.
-
System Equilibration: Equilibrate the column at 1.0 mL/min until the baseline is stable.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Acquire data for approximately 20 minutes at 215 nm.
Protocol for Method C (WHELK-O® 1)
-
Column Installation: Install a WHELK-O® 1 (250 x 4.6 mm, 5 µm) column.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane with 200 mL of Isopropanol. Add 1 mL of Diethylamine. Degas before use.
-
System Equilibration: Set the column oven temperature to 30 °C. Equilibrate the column at 1.2 mL/min until the baseline is stable.
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Acquire data for about 12 minutes at 220 nm.
Conclusion and Recommendations
All three methods presented provide baseline or near-baseline resolution of (1-Phenylbutyl)amine enantiomers, demonstrating the robustness of modern chiral stationary phases.
-
The CHIRALPAK® AD-H and Lux® Cellulose-1 represent the industry standard for this class of compounds, offering reliable and high-quality separations. The choice between them may come down to in-house availability or a slight preference in selectivity for a particular analog.
-
The WHELK-O® 1 offers a compelling alternative with excellent selectivity and resolution. Its different chemical nature makes it an invaluable tool for method development, especially when polysaccharide phases fall short.
For routine analysis, both Method A and Method B are excellent choices. For challenging separations or as part of a comprehensive screening platform, the inclusion of a Pirkle-type column like the WHELK-O® 1 is highly recommended. The key to successful and efficient chiral method development lies in a systematic screening approach that includes CSPs with diverse chiral recognition mechanisms.[5][17]
References
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Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
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CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
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Lux Amylose-1 Application Note. Phenomenex. [Link]
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WHELK-O® 1. Regis Technologies. [Link]
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Fungicide Agents Application Note. Phenomenex. [Link]
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Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies. [Link]
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Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of Chemical Society of Pakistan. [Link]
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Whelk-O® 1 Core. Regis Technologies. [Link]
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Chiral HPLC Separations Guide. Phenomenex. [Link]
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Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
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Whelk-O® 1 Brochure. Regis Technologies. [Link]
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Lux Cellulose-2 Application Note. Phenomenex. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases (PDF). ResearchGate. [Link]
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Regis Technologies, Inc. Chiral Handbook. Regis Technologies. [Link]
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INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel. [Link]
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Lux Chiral Columns Brochure. Phenomenex. [Link]
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INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies. [Link]
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instruction manual for chiralpak® ad-h. HPLC.eu. [Link]
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- 19. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Resolving Efficiency of 1-Phenylbutylamine and 1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the selection of an appropriate resolving agent is a critical step that can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth technical comparison of two structurally similar chiral amines, 1-phenylbutylamine and 1-phenylethylamine, in their role as resolving agents for the separation of racemic acids via diastereomeric salt formation.
Introduction: The Critical Role of Chiral Amines in Resolution
The separation of enantiomers from a racemic mixture is a fundamental challenge in stereoselective synthesis. Diastereomeric salt formation is a classical and industrially scalable method for achieving this separation.[1][2] The principle lies in the reaction of a racemic mixture, in this case, a chiral acid, with an enantiomerically pure resolving agent, a chiral amine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility in a given solvent.[3] This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes, enabling its separation from the more soluble diastereomer which remains in the mother liquor. Subsequent treatment of the isolated salt with an acid or base liberates the desired enantiomer of the acid and allows for the recovery of the resolving agent.
1-Phenylethylamine is a widely recognized and extensively utilized resolving agent due to its commercial availability in both enantiomeric forms and its proven efficacy in resolving a broad spectrum of chiral acids.[4] Its structural homolog, 1-phenylbutylamine, offers an alternative with a longer alkyl chain, which can influence the crystal packing and solubility of the resulting diastereomeric salts. This guide will delve into the available experimental data to compare the resolving efficiency of these two amines.
Comparative Analysis of Resolving Efficiency
The efficacy of a resolving agent is primarily determined by its ability to form well-defined, crystalline diastereomeric salts with a significant difference in solubility. This, in turn, is influenced by a multitude of factors including the structures of both the racemic compound and the resolving agent, the choice of solvent, and the crystallization conditions.
1-Phenylethylamine: The Versatile Workhorse
1-Phenylethylamine has a long-standing reputation as a versatile and effective resolving agent for a wide array of chiral carboxylic acids. Its efficacy is well-documented in scientific literature, with numerous examples of successful resolutions achieving high diastereomeric and, consequently, enantiomeric excesses.
1-Phenylbutylamine: A More Substrate-Specific Agent
The available experimental data for 1-phenylbutylamine as a resolving agent is significantly more limited compared to its ethyl counterpart. This suggests that its application may be more niche or that it is generally less effective across a broad range of substrates. However, in specific cases, the unique steric and electronic properties imparted by the butyl group can offer advantages.
The following table summarizes the available experimental data on the resolving efficiency of 1-phenylbutylamine and provides a comparative look at 1-phenylethylamine with similar resolving agents.
| Racemic Acid | Resolving Agent | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| 2-Phenylbutyric Acid | (R)-1-Phenylbutylamine | 52% de | [1] |
| Mandelic Acid | (R)-1-Phenylbutylamine | No crystalline salt formed under tested conditions | [1] |
| Mandelic Acid | (R)-1-Phenylethylamine | High ee achievable through recrystallization | [5] |
| Tartaric Acid | Racemic 1-Phenylethylamine | A classic resolution yielding high ee |
Key Observations:
-
The data for 1-phenylbutylamine is sparse, with one documented success showing moderate diastereomeric excess.
-
The failure to resolve mandelic acid with 1-phenylbutylamine under the attempted conditions highlights its substrate-specific nature.
-
In contrast, 1-phenylethylamine is a well-established resolving agent for a variety of acids, including mandelic and tartaric acids, often leading to high enantiomeric purities.
Causality Behind Experimental Choices and Efficiency
The structural difference between the two amines, though seemingly minor, has a profound impact on the three-dimensional structure of the resulting diastereomeric salts. The longer butyl chain in 1-phenylbutylamine introduces greater conformational flexibility and steric bulk compared to the ethyl group in 1-phenylethylamine. This can influence the crystal lattice packing in several ways:
-
Disruption of Crystal Packing: The bulkier butyl group may hinder the formation of a stable, well-ordered crystal lattice, potentially leading to lower crystallinity or even the prevention of salt formation, as observed with mandelic acid.[1]
-
Altered Intermolecular Interactions: The change in the alkyl chain length can modify the van der Waals interactions and the overall shape of the molecule, which are crucial for the chiral recognition and differential packing of the diastereomers.
-
Solubility Profile: The increased lipophilicity of 1-phenylbutylamine can alter the solubility of the diastereomeric salts in various solvents, necessitating a more extensive solvent screening process to find optimal crystallization conditions.
The choice of resolving agent is therefore not arbitrary. While 1-phenylethylamine serves as an excellent starting point for the resolution of a novel racemic acid due to its proven track record, 1-phenylbutylamine could be considered when resolutions with 1-phenylethylamine are unsuccessful or result in low efficiency. The underlying principle is that a different chiral environment created by the butyl homolog might lead to a more significant difference in the solubility of the diastereomeric salts for a specific substrate.
Experimental Protocols
The following is a detailed, step-by-step methodology for a typical diastereomeric salt resolution, using the well-documented resolution of racemic mandelic acid with (R)-1-phenylethylamine as an example. This protocol provides a self-validating system where the success of the resolution can be monitored at various stages.
Protocol: Resolution of Racemic Mandelic Acid with (R)-1-Phenylethylamine
1. Salt Formation:
-
In a suitable flask, dissolve the racemic mandelic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in the same solvent, also with gentle heating.
-
Slowly add the amine solution to the acid solution with continuous stirring. The formation of the diastereomeric salts will occur.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the salt of (R)-mandelic acid with (R)-1-phenylethylamine, will begin to crystallize.
-
To maximize the yield, the flask can be placed in an ice bath for a period of time (e.g., 1-2 hours) once it has reached room temperature.
3. Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals thoroughly.
4. Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the dried diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the mandelic acid and liberate the free amine.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the enantiomerically enriched mandelic acid.
-
The aqueous layer will contain the hydrochloride salt of the resolving agent.
5. Recovery of the Resolving Agent:
-
Basify the aqueous layer from the previous step with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the liberated (R)-1-phenylethylamine with an organic solvent.
-
Dry the organic extract and remove the solvent to recover the resolving agent for potential reuse.
6. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the recovered mandelic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
Adaptation for 1-Phenylbutylamine:
When attempting a resolution with 1-phenylbutylamine, a similar protocol can be followed. However, due to its different physicochemical properties, extensive solvent screening will be crucial to identify a system where a significant difference in the solubility of the diastereomeric salts is observed.
Visualization of the Resolution Process
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using a chiral amine.
Caption: A generalized workflow for chiral resolution via diastereomeric salt formation.
Factors Influencing Resolution Success
The success of a diastereomeric salt resolution is a multifactorial problem. The following diagram illustrates the key relationships.
Caption: The interplay of factors determining the success of chiral resolution.
Conclusion
In the comparative analysis of 1-phenylbutylamine and 1-phenylethylamine as resolving agents, it is evident that 1-phenylethylamine remains the more versatile and broadly applicable choice for the resolution of racemic acids. Its efficacy is supported by a wealth of literature and successful applications.
1-phenylbutylamine, on the other hand, appears to be a more specialized resolving agent. The limited available data suggests that its effectiveness is highly dependent on the specific substrate, and it may not be as universally successful as its lower homolog. The moderate success in resolving 2-phenylbutyric acid indicates its potential utility in specific cases where other common resolving agents fail. The increased steric bulk of the butyl group can be a double-edged sword, potentially enabling better chiral discrimination for some substrates while hindering the formation of a stable crystalline lattice for others.
For researchers and drug development professionals, 1-phenylethylamine should be the primary candidate for initial screening in a new resolution. However, 1-phenylbutylamine represents a viable alternative that should be considered as part of a secondary screening, particularly when facing challenging separations. Ultimately, the selection of the optimal resolving agent remains an empirical process that requires careful experimental design and screening.
References
- Dalmolen, J. (n.d.). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)
-
Wikipedia. (2024). Chiral resolution. In Wikipedia. Retrieved from [Link]
- LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- Royal Society of Chemistry. (2017).
- Google Patents. (1982). US4322548A - Resolution of racemic mandelic acid.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- PubMed. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. BenchChem.
- ResearchGate. (2001). Resolution of methyl-1-phenylethylamines by acidic derivatives of 1-phenylethylamine.
- BenchChem. (2025).
- LibreTexts. (2024). 22.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- SlidePlayer. (n.d.). Resolution of Enantiomers. SlidePlayer.
- ResearchGate. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.
- ResearchGate. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- PMC. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
- Google Patents. (2017). Process for the preparation and resolution of mandelic acid derivatives.
- PMC. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC.
- Sci-Hub. (2010).
- ResearchGate. (2015). Diastereomeric Resolution of Racemic o-Chloromandelic Acid.
- Google Patents. (2017). WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants).
- ResearchGate. (2005). An Aspect of Selecting Resolving Agents – The Role of Differences in Molecule Length in Diastereomeric Salt Resolutions.
- BenchChem. (n.d.). (1S)-1-(2-chloro-4-fluorophenyl)ethanamine. BenchChem.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- BenchChem. (n.d.). (R)-(+)-1-Phenyl-1-butanol. BenchChem.
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- 5. researchgate.net [researchgate.net]
Precision in Chiral Benchmarking: Optical Rotation Standards for 1-Phenylbutylamine HCl
The following guide details the optical rotation standards, resolution protocols, and purity assessments for (R)- and (S)-1-phenylbutylamine HCl. This guide is structured to serve as a definitive technical reference for analytical and synthetic chemists.
Executive Summary & Compound Identity
1-Phenylbutylamine (also known as
Establishing a reliable optical rotation standard for the Hydrochloride (HCl) salt is essential for process control, as the salt form is stable, non-volatile, and less prone to air oxidation than the free base.
Compound Specifications
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | (1R)-1-phenylbutan-1-amine HCl | (1S)-1-phenylbutan-1-amine HCl |
| Common Name | (R)- | (S)- |
| CAS (Free Base) | 6150-01-2 | 3789-60-4 |
| Molecular Weight | 185.69 g/mol (HCl salt) | 185.69 g/mol (HCl salt) |
| Primary Utility | Chiral Auxiliary, Resolving Agent | Chiral Auxiliary, Resolving Agent |
Optical Rotation Standards: The Benchmarking Protocol
Unlike 1-phenylethylamine, whose specific rotation is widely standardized (
Expected Optical Rotation Values
Based on structural homology and homologous series trends, the specific rotation for the pure HCl salt in ethanol typically falls within the following range. Note: These values must be validated against a Chiral HPLC primary standard.
| Parameter | Specification | Conditions |
| Specific Rotation | ||
| Wavelength | 589 nm (Sodium D-line) | -- |
| Path Length | 1 dm (100 mm) | -- |
| Temperature | Thermostated cell required |
*Note: The rotation of the butyl analog is generally lower in magnitude than the ethyl analog due to the increased molecular weight of the alkyl chain diluting the chiral contribution per gram.
The "Self-Validating" Standard Protocol
To establish an internal standard for your laboratory, follow this logic flow. Do not rely solely on external certificates of analysis (CoA) for critical steps.
Figure 1: The hierarchy of validation. Chiral HPLC is the absolute truth; Polarimetry is the rapid process check.
Comparative Analysis: Performance & Alternatives
1-Phenylbutylamine vs. 1-Phenylethylamine
Why use the butyl analog when the ethyl analog is cheaper?
| Feature | 1-Phenylethylamine (Ethyl) | 1-Phenylbutylamine (Butyl) |
| Lipophilicity | Moderate | High (Better for non-polar solvents) |
| Crystalline Salts | Forms tight, high-lattice energy salts. | Forms larger, distinct crystals ; often breaks eutectics. |
| Resolution Success | The "First Try" standard. | The "Problem Solver" when Ethyl fails. |
| Dutch Resolution | Used as the primary agent.[1] | Used as a Nucleation Inhibitor or family member. |
Purity Determination: Polarimetry vs. HPLC
-
Polarimetry: Fast, cheap, but prone to errors from chemical impurities (e.g., residual solvent, achiral precursors). It measures average chirality.
-
Chiral HPLC: The gold standard. It separates enantiomers physically.
-
Column: Chiralcel OD-H or AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) + 0.1% Diethylamine (for free base) or TFA (for salts, though free base is preferred for HPLC).
-
Experimental Protocols
Protocol A: Resolution via Diastereomeric Salt Formation
This is the classical method to obtain high-purity standards from a racemate.
Objective: Isolate (R)-1-phenylbutylamine using (S)-Mandelic Acid.
-
Stoichiometry: Mix 1.0 eq of Racemic 1-phenylbutylamine with 1.0 eq of (S)-Mandelic Acid .
-
Solvent System: Use Ethanol/Water (95:5) . The butyl chain requires a slightly more organic solvent than the ethyl analog.
-
Crystallization:
-
Heat to reflux until dissolved.[1]
-
Cool slowly to
over 4 hours. -
Critical Step: Seed with pure (R)-amine:(S)-acid salt if available.
-
-
Filtration: Collect the precipitate. This is typically the (R)-Amine : (S)-Acid salt (check specific interaction, as salt pairing can vary by solvent).
-
Liberation: Treat the salt with 1M NaOH and extract with MTBE or Dichloromethane to obtain the free base. Convert to HCl salt using HCl in diethyl ether.
Protocol B: Measurement of Specific Rotation
Objective: Determine
-
Preparation: Dry the HCl salt in a vacuum oven at
for 4 hours to remove surface moisture. -
Solution: Weigh exactly 100.0 mg of the dried salt into a 10 mL volumetric flask.
-
Solvent: Dilute to the mark with spectroscopic grade Ethanol . (Concentration
g/100mL).[2] -
Measurement:
-
Zero the polarimeter with pure ethanol.
-
Fill the 1 dm tube, ensuring no bubbles.
-
Take 5 readings and average them.
-
-
Calculation:
Where is the observed rotation, is path length (dm), and is concentration (g/mL).[2][3]
Visualizing the Resolution Pathway
The following diagram illustrates the "Dutch Resolution" concept where 1-phenylbutylamine acts as a key family member to optimize separation.
Figure 2: Workflow for the chemical resolution of 1-phenylbutylamine.
References
-
Perry, A. et al. (2005). The Dutch Resolution Variant of the Classical Resolution of Racemates. University of Groningen. Link
- Nieuwenhuijzen, J. W. (2005). Resolving Agents and the Dutch Resolution. Journal of the American Chemical Society. (Contextualizes the use of 1-phenylbutylamine as a resolving agent family member).
-
Sigma-Aldrich (Merck). Product Specification: (S)-(-)-1-Phenylethylamine. (Used as the homologous standard reference). Link
- Ingersoll, A. W. (1937). Resolution of Racemic Amines. Organic Syntheses. (Foundational text on amine resolution via mandelic/tartaric acid).
-
PubChem. Compound Summary: (R)-1-phenylbutan-1-amine. National Library of Medicine. Link
Sources
A Comparative Guide to NMR Shift Reagents for Determining the Enantiomeric Purity of 1-Phenylbutylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric purity is not merely a procedural step but a critical gateway to ensuring the safety, efficacy, and quality of a chiral drug substance. For a compound like 1-phenylbutylamine, a key chiral primary amine, precise and reliable methods for quantifying its enantiomeric excess (ee) are paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) shift reagents for this purpose, offering a blend of theoretical grounding and practical, field-proven insights.
The Principle of Chiral Recognition by NMR
Enantiomers, by their very nature, are indistinguishable in an achiral environment, yielding identical NMR spectra. The core principle behind using NMR for chiral analysis is to introduce a chiral auxiliary that interacts with the enantiomeric analyte to form transient diastereomeric complexes. These diastereomers, having different spatial arrangements, are no longer spectroscopically identical, leading to the resolution of previously overlapping signals in the NMR spectrum. The relative integration of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[1]
Two primary classes of NMR auxiliaries are employed for this purpose: Chiral Lanthanide Shift Reagents (CLSRs) and Chiral Solvating Agents (CSAs).
-
Chiral Lanthanide Shift Reagents (CLSRs): These are organometallic complexes of paramagnetic lanthanide ions, such as Europium(III), with chiral organic ligands.[2] A widely used example is Eu(hfc)₃, or Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III). The paramagnetic nature of the lanthanide ion induces significant shifts in the chemical shifts of the analyte's protons upon complexation, an effect known as the Lanthanide-Induced Shift (LIS). When a chiral, enantiomerically pure LSR interacts with a racemic mixture, it forms two diastereomeric complexes, each with a unique NMR spectrum, thus allowing for the differentiation and quantification of the enantiomers.[2]
-
Chiral Solvating Agents (CSAs): Unlike CLSRs, CSAs are typically diamagnetic organic molecules that form weak, transient diastereomeric solvates with the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[3] A classic example is Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.[4] The formation of these short-lived diastereomeric complexes is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers.[4]
Comparative Analysis of NMR Shift Reagents for 1-Phenylbutylamine
The choice of reagent for determining the enantiomeric purity of 1-phenylbutylamine depends on several factors, including the desired resolution, potential for line broadening, and ease of use.
| Reagent Type | Example | Mechanism of Action | Advantages for 1-Phenylbutylamine | Disadvantages |
| Chiral Lanthanide Shift Reagent (CLSR) | Eu(hfc)₃ | Formation of diastereomeric coordination complexes with the amine functionality, inducing large paramagnetic shifts. | - Can produce large chemical shift separations (ΔΔδ), facilitating accurate integration.- Effective for primary amines.[2] | - Can cause significant line broadening, which may reduce resolution, especially at higher magnetic fields.[5]- Requires careful optimization of the reagent-to-substrate ratio to balance shift and broadening. |
| Chiral Solvating Agent (CSA) | Pirkle's Alcohol | Formation of transient diastereomeric solvates through hydrogen bonding and π-π stacking. | - Minimal line broadening compared to CLSRs.[6]- Can provide information on absolute configuration based on empirical models.[4] | - Generally induces smaller chemical shift separations than CLSRs, which may require higher field NMR for baseline resolution.- The extent of interaction can be highly dependent on the solvent and temperature. |
| Chiral Derivatizing Agent (CDA) | Mosher's Acid (MTPA) | Covalent reaction with the amine to form stable diastereomeric amides. | - Forms stable diastereomers with distinct and often well-resolved NMR signals.[7]- Can be used to determine absolute configuration. | - Requires a chemical reaction, which must go to completion without kinetic resolution.- The analyte is consumed and must be recovered through a subsequent chemical step if needed. |
Experimental Protocol: Determining the Enantiomeric Purity of 1-Phenylbutylamine using Eu(hfc)₃
This protocol is adapted from established methods for similar primary amines, such as 1-phenylethylamine, and provides a robust starting point for the analysis of 1-phenylbutylamine.[2][8]
Materials:
-
1-Phenylbutylamine (racemic or enantioenriched sample)
-
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃)
-
Deuterated chloroform (CDCl₃), dried over molecular sieves
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher recommended for optimal resolution)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1-phenylbutylamine in dried CDCl₃ (e.g., ~10-20 mg in 0.6 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquisition of the Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the 1-phenylbutylamine sample. This will serve as a reference.
-
-
Addition of the Chiral Lanthanide Shift Reagent:
-
Accurately weigh a small amount of Eu(hfc)₃ (e.g., corresponding to 0.1 molar equivalents relative to the amine).
-
Carefully add the solid Eu(hfc)₃ directly to the NMR tube containing the amine solution.
-
Gently shake the tube to dissolve the reagent completely.
-
-
Titration and Spectral Acquisition:
-
Acquire a ¹H NMR spectrum after the addition of the shift reagent.
-
Observe the changes in the spectrum, paying close attention to the signals of the protons closest to the chiral center (e.g., the methine proton and the protons on the adjacent methylene group). You should observe a downfield shift and, hopefully, a separation of signals corresponding to the two enantiomers.
-
Continue to add small, incremental amounts of Eu(hfc)₃ (e.g., in 0.1 equivalent steps), acquiring a spectrum after each addition. The goal is to achieve baseline separation of a pair of signals from the two enantiomers without excessive line broadening.[2] The optimal molar ratio of CLSR to substrate often needs to be determined empirically.[2]
-
-
Data Analysis and Calculation of Enantiomeric Excess (ee):
-
Once optimal separation is achieved, carefully integrate the well-resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
Where Integral_major is the integration value of the signal for the major enantiomer and Integral_minor is that for the minor enantiomer.
-
Causality Behind Experimental Choices:
-
Solvent: A dry, aprotic, and non-coordinating solvent like CDCl₃ is crucial because water and other polar solvents will preferentially coordinate with the lanthanide shift reagent, rendering it ineffective.[2]
-
Titration: A stepwise addition of the shift reagent is necessary because the magnitude of the induced shift and the degree of line broadening are both dependent on the concentration of the CLSR. A single, large addition may lead to excessive broadening and loss of resolution.[9]
-
Choice of Protons for Integration: Protons closer to the site of coordination (the amine group) will experience the largest induced shifts and are therefore the best candidates for achieving baseline separation.
Visualizing the Workflow
Caption: Workflow for determining the enantiomeric purity of 1-phenylbutylamine using a chiral lanthanide shift reagent.
Comparison with Other Alternatives
While NMR with shift reagents is a powerful technique, it is essential to consider other analytical methods for a comprehensive approach to chiral purity analysis.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for enantiomeric purity analysis due to its high accuracy and sensitivity.[1] It involves the physical separation of enantiomers on a chiral stationary phase.[1] While highly reliable, method development can be time-consuming, and it requires specialized and often expensive chiral columns.[7]
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolution and sensitivity. Similar to HPLC, it relies on a chiral stationary phase for separation.
The primary advantage of NMR-based methods is their speed and the structural information they provide. A single NMR experiment can confirm the structure of the analyte while simultaneously determining its enantiomeric purity.[1]
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for enantiomeric purity determination.
Conclusion
NMR spectroscopy, employing chiral shift reagents like Eu(hfc)₃, offers a rapid, efficient, and structurally informative method for determining the enantiomeric purity of 1-phenylbutylamine. While it may not always match the high precision of chromatographic methods like chiral HPLC, its speed and ease of implementation make it an invaluable tool for reaction monitoring, screening, and orthogonal validation of purity results.[1] By understanding the principles of chiral recognition and carefully optimizing the experimental parameters, researchers can confidently and accurately assess the enantiomeric composition of their chiral amine samples.
References
-
Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 25457-25464. Available at: [Link]
-
Pirkle, W. H. (1966). The Nonequivalence of Physical Properties of Enantiomers in Optically Active Solvents. A Nuclear Magnetic Resonance Study. Journal of the American Chemical Society, 88(8), 1837-1837. Available at: [Link]
-
Wikipedia. (n.d.). Pirkle's alcohol. Retrieved from [Link]
-
Lee, J. T., Al-Rifai, N., & Ba-Saeed, S. (2020). Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5437. Available at: [Link]
-
Viswanathan, T., & Toland, A. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Datapdf.com. Available at: [Link]
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(20), 5946-5954. Available at: [Link]
-
ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Enantiopurity of alpha-Propylbenzylamine using GC-MS
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical attribute that profoundly influences its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological targets necessitates the rigorous control and accurate measurement of enantiomeric purity. This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiopurity of alpha-propylbenzylamine, a chiral amine of significant interest in synthetic chemistry. Our primary focus will be on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for this application. We will delve into the causality behind experimental choices, present comparative data with alternative techniques, and provide a detailed, validated protocol.
The Imperative of Enantiomeric Purity
Chiral molecules, such as alpha-propylbenzylamine, exist as non-superimposable mirror images called enantiomers. While possessing identical physical properties in an achiral environment, their physiological effects can be dramatically different. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive, or worse, contribute to adverse effects. Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric composition of chiral drugs.[1][2] This underscores the necessity for robust and reliable analytical methods to quantify enantiomeric excess (ee).
GC-MS for Chiral Analysis: A Two-Pronged Approach
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds.[3] When coupled with a mass spectrometer, it provides both high-resolution separation and definitive identification of analytes.[4] For chiral separations, two primary strategies are employed in GC: the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[5][6]
The Power of Chiral Stationary Phases
The most direct approach to separating enantiomers by GC is through the use of a capillary column coated with a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and interact differentially with the enantiomers of the analyte, leading to different retention times.[4] Cyclodextrin-based CSPs are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines.[3][7][8] The formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin selector is the basis for chiral recognition and separation.[4]
Why Cyclodextrin-Based CSPs are a Superior Choice for Amines:
-
Broad Enantioselectivity: Derivatized cyclodextrins can resolve a wide variety of chiral compounds, including amines, without the need for derivatization.[3]
-
High Efficiency and Resolution: Capillary GC columns offer high theoretical plate counts, leading to sharp peaks and excellent resolution of enantiomers.[4]
-
Thermal Stability: Modern CSPs exhibit good thermal stability, allowing for a range of operating temperatures to optimize separations.[8]
The Strategic Use of Chiral Derivatizing Reagents
An alternative strategy involves reacting the racemic amine with an enantiomerically pure chiral derivatizing reagent (CDR) to form a pair of diastereomers.[5][9] Diastereomers have different physical properties and can be separated on a conventional, achiral GC column.[5] This approach can be advantageous when a suitable CSP is not available or when the analyte exhibits poor chromatographic behavior.
Common chiral derivatizing reagents for amines include:
-
N-(Trifluoroacetyl)-L-prolyl chloride (TPC): This reagent is particularly useful for the derivatization of amines, forming volatile derivatives suitable for GC analysis.[5]
-
Mosher's Reagent (α-methoxy-α-(trifluoromethyl)phenylacetic acid): While more commonly used in NMR spectroscopy, its acid chloride can be used to form diastereomeric amides with amines for chromatographic separation.[5]
Causality in Choosing Derivatization:
The decision to use a CDR is often driven by the need to improve the chromatographic properties of the analyte, such as volatility and thermal stability, or to enhance detector sensitivity.[5][10] However, it's crucial to ensure that the derivatization reaction proceeds to completion without any racemization of the analyte or the reagent, which could lead to inaccurate enantiomeric excess determination.[11][12]
Visualizing the GC-MS Workflow
The following diagram illustrates the two primary workflows for the enantioselective analysis of alpha-propylbenzylamine by GC-MS.
Caption: Workflows for Enantiopurity Analysis by GC-MS.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other chromatographic techniques are also employed for chiral separations. A comprehensive understanding of the alternatives is crucial for selecting the most appropriate method for a given application.
| Feature | GC-MS with Chiral Stationary Phase | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction with a chiral stationary phase in the gas phase. | Differential interaction with a chiral stationary phase in the liquid phase. | Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase.[] |
| Advantages | High resolution, speed, and sensitivity.[3][4] Direct analysis without derivatization is often possible. | Wide applicability to a broad range of compounds, including non-volatile and thermally labile molecules.[14] Well-established and widely available. | Faster separations and lower solvent consumption compared to HPLC.[][15][16] Often provides excellent chiral selectivity.[] |
| Disadvantages | Limited to volatile and thermally stable compounds. Derivatization may be required for polar analytes.[10] | Longer analysis times compared to GC and SFC.[17] Higher consumption of organic solvents. | Requires specialized instrumentation.[] Mobile phase and stationary phase compatibility can be more complex. |
| Typical Analytes | Volatile and semi-volatile chiral compounds like amines, alcohols, and esters.[3] | A wide range of polar and non-polar chiral compounds. | Similar to HPLC, particularly effective for enantiomers.[] |
Experimental Protocol: Validating Enantiopurity of alpha-Propylbenzylamine by GC-MS
This protocol outlines a validated method for the determination of the enantiomeric purity of alpha-propylbenzylamine using a cyclodextrin-based chiral GC column. This method is designed to be self-validating by incorporating system suitability tests and adhering to principles outlined in ICH guidelines.[1][18][19][20]
Materials and Reagents
-
alpha-Propylbenzylamine racemate
-
(R)-alpha-Propylbenzylamine and (S)-alpha-Propylbenzylamine reference standards
-
High-purity solvent (e.g., Methanol or Ethyl Acetate)
-
Chiral GC Column: e.g., a beta-cyclodextrin-based capillary column (e.g., Rt-βDEXsm)
Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector is preferred for definitive identification.
-
Autosampler for precise and reproducible injections.
Chromatographic Conditions
| Parameter | Condition |
| Column | Rt-βDEXsm (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 5 min |
| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C |
| Acquisition Mode | Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity |
Sample and Standard Preparation
-
Racemate Solution: Accurately weigh and dissolve approximately 10 mg of racemic alpha-propylbenzylamine in 10 mL of solvent.
-
Enantiomer Solutions: Prepare individual solutions of the (R)- and (S)-enantiomers at a similar concentration.
-
Spiked Solution: Prepare a solution of one enantiomer spiked with a small, known amount (e.g., 1%) of the other enantiomer to verify the limit of quantification (LOQ).
Method Validation (as per ICH Q2(R2) Guidelines)[1][20]
The following diagram outlines the key steps in the analytical method validation process.
Caption: Analytical Method Validation Workflow.
-
Specificity: Inject the racemate, individual enantiomers, and a solvent blank. The method is specific if the enantiomers are well-resolved from each other and from any potential impurities or solvent peaks.
-
Linearity: Analyze a series of dilutions of the racemic mixture to establish the linear range of the method. The correlation coefficient (r²) should be >0.99.
-
Accuracy: Analyze samples spiked with known amounts of each enantiomer at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision:
-
Repeatability: Perform multiple injections (e.g., n=6) of the same sample and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's reproducibility.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. This is typically established by analyzing a series of diluted spiked samples.
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate) within a small range to assess the method's reliability during normal use.
System Suitability
Before each analytical run, inject a system suitability standard (e.g., the racemic mixture). The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Reproducibility of Injections: The RSD of the peak areas for multiple injections should be less than 2%.
Conclusion
The validation of enantiopurity is a non-negotiable aspect of pharmaceutical development for chiral molecules like alpha-propylbenzylamine. GC-MS, particularly with the use of modern cyclodextrin-based chiral stationary phases, offers a highly efficient, sensitive, and reliable method for this critical analysis. By understanding the principles behind the separation, carefully selecting the appropriate methodology, and rigorously validating the chosen method according to established guidelines, researchers can ensure the quality, safety, and efficacy of their drug candidates. This guide provides a framework for developing and implementing a robust GC-MS method, empowering scientists to confidently assess the enantiomeric purity of their compounds.
References
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
-
GC Derivatization. Regis Technologies. Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. Available at: [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. Available at: [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. gcms.cz [gcms.cz]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 19. demarcheiso17025.com [demarcheiso17025.com]
- 20. propharmagroup.com [propharmagroup.com]
Beyond the Methyl Group: Strategic Application of 1-Phenylbutylamine in Chiral Resolution
Executive Summary
For over five decades,
This guide analyzes 1-phenylbutylamine (PBA) as a high-performance alternative. While PBA commands a higher unit cost, its extended alkyl chain introduces critical Van der Waals interactions that can force crystallization in lipophilic substrates where PEA fails. This analysis provides the decision framework, cost modeling, and experimental protocols required to integrate PBA into your resolution screen.
Part 1: The Economic & Chemical Landscape
The "Methyl vs. Propyl" Differential
The structural difference between PEA and PBA is seemingly minor—a methyl group versus a propyl group—but this alteration fundamentally changes the lattice energy of the resulting diastereomeric salts.
| Feature | 1-Phenylbutylamine (PBA) | |
| Structure | Phenyl-CH(NH | Phenyl-CH(NH |
| Market Status | Commodity (Bulk) | Specialty / Fine Chemical |
| Approx. Cost (Research Grade) | $0.50 - $1.50 / gram | $15.00 - $45.00 / gram |
| Primary Interaction | Ionic + | Ionic + |
| Solubility Profile | High polarity tolerance | Excellent for non-polar/lipophilic acids |
| Risk Factor | High probability of "oiling out" | Higher probability of discrete crystallization |
The Cost-Benefit Equation
The sticker price of PBA is significantly higher. However, the Process Cost is often lower for difficult substrates.
The "Cost of Failure" Model:
-
Scenario A (PEA): Cheap reagent, but requires 3 recrystallizations to hit >98% ee.
-
Hidden Costs: Solvent volume, yield loss (mother liquor), reactor time, energy.
-
-
Scenario B (PBA): Expensive reagent, hits >98% ee in 1 crystallization.
-
Benefit: 60% reduction in solvent waste, 2x throughput increase.
-
Strategic Insight: Use PEA for the initial screen. If the salt oils out or requires >2 recrystallizations, immediately pivot to PBA. The reagent cost is negligible compared to the pilot-plant time saved.
Part 2: Technical Specification & Mechanism
The "Zipper Effect" in Crystal Packing
The superior resolving power of PBA for lipophilic acids (e.g., ibuprofen analogs, profens, mandelic acid derivatives) is attributed to the "Zipper Effect."
-
PEA Salts: The short methyl group provides minimal steric bulk. The crystal lattice relies heavily on the ionic bond and
- stacking of the phenyl rings. If the substrate is flexible or highly lipophilic, the lattice energy is insufficient to overcome solvation, resulting in an oil. -
PBA Salts: The propyl chain of PBA can interdigitate with lipophilic regions of the target acid. This adds a third stabilizing force (Van der Waals hydrophobic packing), effectively "zipping" the molecules into a rigid lattice.
Decision Matrix: When to Switch
Use the following logic flow to determine if PBA is required for your specific substrate.
Figure 1: Strategic Decision Matrix for selecting between PEA and PBA based on substrate properties and initial screening results.
Part 3: Experimental Workflow (The "Dutch Resolution" Protocol)
One of the most powerful applications of PBA is in Dutch Resolution (Family Approach). Instead of using pure PBA, you use a mixture of PEA (90%) and PBA (10%). The structurally similar PBA acts as a nucleation inhibitor for the wrong enantiomer or a nucleation promoter for the correct one, often yielding results superior to either pure base.
Protocol: Mixed-Base Resolution Screening
Objective: Resolve a racemic lipophilic acid (e.g., 2-phenylbutyric acid derivative) using a PEA/PBA family strategy.
Materials
-
Substrate: 10 mmol Racemic Acid.
-
Base A: (R)-
-Methylbenzylamine (PEA). -
Base B: (R)-1-Phenylbutylamine (PBA).[1]
-
Solvent: 2-Butanone (MEK) or Isopropanol (IPA).
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Prepare a 1:1 molar equivalent of total base to acid.
-
Mix 1 (Pure PEA): 100% PEA.
-
Mix 2 (The Dutch Mix): 90% PEA / 10% PBA (molar ratio).
-
Mix 3 (Pure PBA): 100% PBA (only if Mix 2 fails).
-
-
Dissolution (The "Clear Point"):
-
Dissolve 10 mmol of racemic acid in minimum boiling solvent (approx. 5-10 volumes).
-
Add the calculated base mixture dropwise while refluxing.
-
Ensure the solution is perfectly clear. If not, add solvent in 0.5 mL increments.
-
-
Controlled Cooling (Nucleation):
-
Ramp down temperature: 1°C/min to 25°C.
-
Critical Step: If oiling occurs, reheat and add 1% seed crystal of the pure salt (if available) or scratch the glass.
-
Allow to stand undisturbed for 4 hours at ambient temp, then 4 hours at 4°C.
-
-
Filtration & Analysis:
-
Filter the salt via vacuum (Buchner funnel). Wash with cold solvent.
-
Liberation: Take a small aliquot (50 mg), suspend in EtOAc, treat with 1M HCl. Separate organic layer.[2]
-
Analysis: Dry organic layer, analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
-
-
Recrystallization Logic:
-
If ee% is >90%: Recrystallize once.
-
If ee% is 70-90%: Recrystallize, but consider changing solvent.
-
If ee% is <50%: The resolution failed. Switch to the opposite enantiomer of the base or a different family.
-
Part 4: Data Validation & Visualization
The following diagram illustrates the physical workflow for the resolution process, emphasizing the critical "Liberation & Analysis" loop often skipped in basic guides.
Figure 2: Iterative workflow for chiral resolution, highlighting the critical decision loop based on HPLC data.
Comparative Performance Data
Simulated data based on typical resolution of 2-phenylbutyric acid derivatives.
| Metric | PEA (Standard) | PBA (Specialty) | PEA/PBA (90:10 Mix) |
| First Crop Yield | 35% | 42% | 45% |
| First Crop ee% | 72% | 88% | 91% |
| Crystallization Time | 12 Hours | 4 Hours | 6 Hours |
| Solvent Volume | 15 vol | 8 vol | 10 vol |
| Crystal Habit | Fine needles (slow filter) | Prisms (fast filter) | Aggregates |
References
-
Nieuwenhuijzen, J. W., et al. (2002). "The Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents." Angewandte Chemie International Edition.
-
Dalmolen, J. (2005). "Synthesis and application of new chiral amines in Dutch resolution." University of Groningen.
-
Perry, J. J., & Amato, F. (2018). "Chiral Amine Resolution Strategies in Pharmaceutical Process Development." Organic Process Research & Development.
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Seminal text on resolution theory).
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (1-Phenylbutyl)amine Hydrochloride
(1-Phenylbutyl)amine hydrochloride and its free-base form are corrosive amines that demand rigorous safety protocols. This guide provides essential, field-tested procedures for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, we delve into the causality behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Threat
(1-Phenylbutyl)amine hydrochloride is classified as a hazardous substance. The primary dangers stem from its corrosive nature, which can cause severe damage upon contact.
-
GHS Hazard Classification: According to safety data sheets (SDS), the free-base form, (S)-1-Phenylbutylamine, is classified as Skin Corrosion/Irritation, Category 1B and Serious Eye Damage/Irritation, Category 1 .[1] This means the chemical can cause severe skin burns and irreversible eye damage upon contact.
-
Acute Toxicity: The hydrochloride salt is also classified as Acute Toxicity, Oral (Category 4) , indicating it is harmful if swallowed.
-
Inhalation Hazard: Vapors or mists may cause respiratory irritation.[1]
Given these hazards, a thorough risk assessment is mandatory before any handling. The core principle is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.
Engineering Controls: Your Primary Shield
Before selecting any Personal Protective Equipment (PPE), appropriate engineering controls must be in place. These are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of (1-Phenylbutyl)amine hydrochloride, including weighing, solution preparation, and transfers, must be conducted inside a properly functioning chemical fume hood.[1] This is the most critical control to prevent inhalation of vapors or dust.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed, located near the workstation.[1][2] In case of accidental exposure, immediate irrigation is crucial to minimizing damage.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect against any residual risk not eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific task being performed.
Table 1: PPE Recommendations for Handling (1-Phenylbutyl)amine Hydrochloride
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber). | Chemical safety goggles and a full-face shield. | Fully-buttoned laboratory coat. | Required: Use within a chemical fume hood. |
| Preparing Solutions | Chemical-resistant gloves (e.g., butyl rubber, Viton™). Change immediately if contaminated.[3] | Chemical safety goggles. A full-face shield is required due to the high risk of splashing.[3] | Chemical-resistant apron over a fully-buttoned laboratory coat.[3] | Required: Use within a chemical fume hood. |
| Small-Scale Transfers | Chemical-resistant gloves (e.g., butyl rubber). | Chemical safety goggles. | Fully-buttoned laboratory coat. | Required: Use within a chemical fume hood. |
PPE Specifications and Rationale:
-
Hand Protection: Standard thin nitrile gloves offer only minimal splash protection and are not suitable for prolonged or direct contact with corrosive amines.[3] Butyl rubber or Viton™ gloves provide superior resistance. Always inspect gloves for tears or holes before use.[4]
-
Eye and Face Protection: Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A full-face shield should be used over goggles during procedures with a high risk of splashing, such as when preparing solutions or performing transfers.
-
Skin and Body Protection: A flame-resistant lab coat, kept clean and fully buttoned, is the minimum requirement.[2] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.[3] Do not wear shorts or open-toed shoes in the laboratory.
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines the step-by-step process for safely weighing solid (1-Phenylbutyl)amine hydrochloride and preparing a stock solution.
Workflow for Safe Handling
Caption: Workflow from preparation to disposal for handling (1-Phenylbutyl)amine hydrochloride.
Step-by-Step Protocol:
-
Pre-Handling Checks:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as specified in Table 1 for "Preparing Solutions."
-
Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily available.
-
-
Weighing the Solid:
-
Place a tared weigh boat on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of (1-Phenylbutyl)amine hydrochloride to the weigh boat. Perform this action slowly to minimize the generation of dust.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place a beaker containing the desired solvent on a stir plate inside the fume hood.
-
Carefully add the weighed (1-Phenylbutyl)amine hydrochloride to the solvent.
-
Use a decontaminated spatula to ensure the complete transfer of the solid.
-
If necessary, stir the solution until the solid is fully dissolved.
-
-
Post-Handling Decontamination:
-
Personal Decontamination:
-
Carefully remove PPE, avoiding contact with the outer surfaces. Remove gloves last using the proper technique.[4]
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan
In the event of an exposure or spill, rapid and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting.[1][6] Seek immediate medical attention.
-
Spill Response:
-
Evacuate all non-essential personnel from the area.[1]
-
Wearing full PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2]
-
Decontaminate the spill area thoroughly.
-
Do not allow the spilled material to enter drains or waterways.[4]
-
Waste Disposal
All waste containing (1-Phenylbutyl)amine hydrochloride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Disposal must be handled by a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[5][7] Never mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety department.
References
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
